molecular formula C45H63N9O9 B15569099 Nva-VYIHPF

Nva-VYIHPF

Cat. No.: B15569099
M. Wt: 874.0 g/mol
InChI Key: PKXMERSJHBKOQX-KMZPNFOHSA-N
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Description

Nva-VYIHPF is a useful research compound. Its molecular formula is C45H63N9O9 and its molecular weight is 874.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H63N9O9

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C45H63N9O9/c1-6-12-32(46)39(56)52-37(26(3)4)42(59)49-33(21-29-16-18-31(55)19-17-29)40(57)53-38(27(5)7-2)43(60)50-34(23-30-24-47-25-48-30)44(61)54-20-11-15-36(54)41(58)51-35(45(62)63)22-28-13-9-8-10-14-28/h8-10,13-14,16-19,24-27,32-38,55H,6-7,11-12,15,20-23,46H2,1-5H3,(H,47,48)(H,49,59)(H,50,60)(H,51,58)(H,52,56)(H,53,57)(H,62,63)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

PKXMERSJHBKOQX-KMZPNFOHSA-N

Origin of Product

United States

Foundational & Exploratory

Nva-VYIHPF: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nva-VYIHPF is a synthetic peptide analog of Angiotensin II, a key hormone in the Renin-Angiotensin System (RAS). Specifically, it is a des-aspartyl-angiotensin II analog, where the N-terminal aspartic acid residue is replaced with norvaline (Nva). This modification influences its biological activity, primarily its interaction with angiotensin receptors. This technical guide provides a detailed overview of the presumed mechanism of action of this compound, based on the known pharmacology of angiotensin II analogs and the RAS pathway. It also includes a representative experimental protocol for assessing its biological activity and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Angiotensin Receptor Modulation

As an analog of Angiotensin II, the mechanism of action of this compound is centered on its interaction with angiotensin receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of Angiotensin II.

The substitution of the N-terminal aspartic acid with norvaline in this compound suggests that it likely acts as a modulator of these receptors. The N-terminus of Angiotensin II is known to be important for its binding and activity. Based on structure-activity relationship studies of similar des-aspartyl-angiotensin II analogs, this compound is presumed to be an agonist at angiotensin receptors, though its specific affinity and selectivity for AT1 versus AT2 receptors are not definitively established in publicly available literature.

AT1 Receptor Signaling Pathway

The AT1 receptor is the primary mediator of the well-known effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. Upon binding of an agonist like Angiotensin II or its analogs, the AT1 receptor activates several intracellular signaling cascades:

  • Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

  • Downstream Effects: The increase in intracellular calcium and activation of PKC in vascular smooth muscle cells leads to vasoconstriction. In the adrenal cortex, these signals stimulate the synthesis and release of aldosterone, which promotes sodium and water retention by the kidneys.

AT2 Receptor Signaling Pathway

The AT2 receptor often has effects that counterbalance those of the AT1 receptor. Its activation is generally associated with vasodilation, anti-proliferative effects, and apoptosis. The signaling pathways of the AT2 receptor are less completely understood but are known to involve:

  • Phosphatases: Activation of various protein phosphatases.

  • Nitric Oxide (NO) - cGMP Pathway: Stimulation of bradykinin (B550075) and nitric oxide release, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, which promotes vasodilation.

The overall effect of this compound on a biological system will depend on its relative affinity and efficacy at the AT1 and AT2 receptors.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values for binding to AT1 and AT2 receptors, and in vivo pressor activity, are primarily detailed in a 1974 publication by Jorgensen EC, et al. in the Journal of Medicinal Chemistry. Unfortunately, the full text of this article is not widely available, preventing the inclusion of its specific data in this guide. The abstract of this key paper indicates a focus on the pressor potency of a series of des-aspartyl-angiotensin II analogs.

For context, the following table presents typical quantitative data that would be determined for an angiotensin II analog.

ParameterDescriptionTypical UnitsExample Value (for a hypothetical analog)
AT1 Binding Affinity (Ki) The equilibrium dissociation constant for the ligand binding to the AT1 receptor. A lower value indicates higher affinity.nM5.2
AT2 Binding Affinity (Ki) The equilibrium dissociation constant for the ligand binding to the AT2 receptor. A lower value indicates higher affinity.nM150.8
AT1/AT2 Selectivity Ratio The ratio of Ki (AT2) / Ki (AT1). A higher value indicates greater selectivity for the AT1 receptor.Unitless29
Pressor Activity (in vivo) The dose required to produce a specific increase in blood pressure in an animal model (e.g., rat).ng/kg/min10
Inotropic Activity The effect on myocardial contractility.% of Ang II75%

Experimental Protocols

The following is a detailed, representative protocol for a key experiment used to characterize the biological activity of angiotensin II analogs: the in vivo rat pressor assay.

In Vivo Rat Pressor Assay

Objective: To determine the effect of this compound on the blood pressure of a live animal model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Angiotensin II (as a positive control)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., sodium pentobarbital)

  • Catheters (for carotid artery and jugular vein)

  • Pressure transducer

  • Data acquisition system

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic.

    • Surgically expose the carotid artery and jugular vein.

    • Insert a catheter into the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

    • Insert a catheter into the jugular vein for intravenous administration of the test compounds.

    • Allow the animal to stabilize for a period of 30 minutes after surgery.

  • Compound Preparation:

    • Prepare stock solutions of this compound and Angiotensin II in saline.

    • Prepare a series of dilutions of each compound to be tested.

  • Assay Protocol:

    • Establish a stable baseline blood pressure reading for at least 15 minutes.

    • Administer a bolus injection or a continuous infusion of the vehicle (saline) to ensure it has no effect on blood pressure.

    • Administer increasing doses of the standard Angiotensin II to establish a dose-response curve. Allow blood pressure to return to baseline between doses.

    • Administer increasing doses of this compound.

    • Record the change in mean arterial pressure (MAP) for each dose.

  • Data Analysis:

    • Calculate the change in MAP from baseline for each dose of this compound and Angiotensin II.

    • Plot the dose-response curves for both compounds.

    • Determine the relative potency of this compound compared to Angiotensin II.

Visualizations

Signaling Pathways

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AT1_Receptor AT1 Receptor This compound->AT1_Receptor Gq_11 Gq/11 AT1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Physiological_Effects Vasoconstriction Aldosterone Secretion PKC->Physiological_Effects

Caption: AT1 Receptor Signaling Pathway.

AT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound AT2_Receptor AT2 Receptor This compound->AT2_Receptor Phosphatases Protein Phosphatases AT2_Receptor->Phosphatases Activates Bradykinin Bradykinin AT2_Receptor->Bradykinin Stimulates NO_Synthase Nitric Oxide Synthase (NOS) Bradykinin->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Rat_Pressor_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Stabilization 3. Stabilization & Baseline BP Animal_Prep->Stabilization Compound_Prep 2. Compound Preparation (Dilution Series) Vehicle_Control 4. Vehicle (Saline) Administration Compound_Prep->Vehicle_Control Stabilization->Vehicle_Control AngII_Dose_Response 5. Angiotensin II Dose-Response Vehicle_Control->AngII_Dose_Response Nva_Dose_Response 6. This compound Dose-Response AngII_Dose_Response->Nva_Dose_Response Record_MAP 7. Record Change in MAP Nva_Dose_Response->Record_MAP Plot_Curves 8. Plot Dose-Response Curves Record_MAP->Plot_Curves Determine_Potency 9. Determine Relative Potency Plot_Curves->Determine_Potency

Nva-VYIHPF Peptide: A Technical Guide to Structure, Synthesis, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nva-VYIHPF is a synthetic heptapeptide (B1575542) and a potent analog of Angiotensin II, a key regulator of blood pressure and fluid balance. This document provides a comprehensive technical overview of the structure, synthesis, and putative signaling mechanism of this compound. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside a summary of its biological activity. Furthermore, a proposed signaling pathway, based on its analogy to Angiotensin II, is visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development who are investigating the renin-angiotensin system and its modulators.

Peptide Structure and Properties

This compound is a linear heptapeptide with the sequence Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine. The N-terminal amino acid is Norvaline (Nva), a non-proteinogenic amino acid that is an isomer of valine. The presence of Norvaline at the first position is a key modification from the native Angiotensin II sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Sequence Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine
One-Letter Code (Nva)VYIHPF
Molecular Formula C₄₉H₆₉N₁₁O₉
Average Molecular Weight 976.15 g/mol
Monoisotopic Mass 975.5236 g/mol
Canonical SMILES CCC(C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=C-N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)C(=O)O
Isomeric SMILES CC--INVALID-LINK--C)C(=O)N--INVALID-LINK--O)C(=O)N--INVALID-LINK--CC)C(=O)N--INVALID-LINK--C(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--C(=O)O)N">C@HC(=O)O
InChI Key YZJCRHPLHALFSL-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g substitution)

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Nva-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each subsequent amino acid in the sequence: Pro, His(Trt), Ile, Tyr(tBu), Val, and Nva.

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Nva-OH), perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_phe 3. Coupling: Fmoc-Phe-OH (HBTU/DIPEA in DMF) deprotect1->couple_phe wash1 Wash (DMF) couple_phe->wash1 deprotect_n Repeat: Fmoc Deprotection wash1->deprotect_n couple_n Repeat: Amino Acid Coupling deprotect_n->couple_n wash_n Wash (DMF) couple_n->wash_n final_deprotect Final Fmoc Deprotection wash_n->final_deprotect For Pro, His, Ile, Tyr, Val, Nva cleave 4. Cleavage & Deprotection (TFA/TIS/Water) final_deprotect->cleave precipitate 5. Precipitation (Cold Diethyl Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify characterize 7. Characterization (MS, HPLC) purify->characterize end End: Purified this compound characterize->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Biological Activity and Mechanism of Action

As an analog of Angiotensin II, this compound is presumed to exert its biological effects through interaction with angiotensin receptors, primarily the Angiotensin II receptor type 1 (AT₁) and type 2 (AT₂). The substitution of the N-terminal Aspartic acid with Norvaline likely modifies its binding affinity and efficacy at these receptors.

Quantitative Biological Data

Table 2: Comparative Biological Activity of Angiotensin II Analogs

PeptideSequenceRelative Pressor Activity (%)Notes
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe100Endogenous ligand, potent vasoconstrictor.
This compound Nva-Val-Tyr-Ile-His-Pro-Phe Data not availableN-terminal modification with Norvaline.
Sar¹-Angiotensin IISar-Arg-Val-Tyr-Ile-His-Pro-Phe>100Sarcosine at position 1 enhances affinity and resistance to aminopeptidases.
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-Phe25-50Metabolite of Angiotensin II.

Note: The relative pressor activity can vary depending on the experimental model and conditions.

Proposed Signaling Pathway

The primary physiological effects of Angiotensin II are mediated by the AT₁ receptor, a G-protein coupled receptor (GPCR). It is highly probable that this compound also signals through this pathway. Upon binding to the AT₁ receptor, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, particularly Gαq.

The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream targets, leading to cellular responses such as smooth muscle contraction (vasoconstriction), cell growth, and inflammation. Furthermore, AT₁ receptor activation can also lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Angiotensin_Signaling cluster_membrane Plasma Membrane AT1R AT₁ Receptor G_protein Gq Protein AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Nva_VYIHPF This compound Nva_VYIHPF->AT1R Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cell_Response Cellular Responses (e.g., Vasoconstriction) PKC->Cell_Response Phosphorylates targets leading to

Caption: Proposed signaling pathway of this compound via the AT₁ receptor.

Conclusion

This compound is a structurally defined analog of Angiotensin II, amenable to chemical synthesis via established solid-phase methodologies. While specific quantitative biological data remains to be fully elucidated in the public domain, its structural similarity to Angiotensin II strongly suggests a mechanism of action involving the AT₁ receptor and its associated downstream signaling pathways. This technical guide provides a foundational resource for researchers, offering detailed protocols and a conceptual framework to guide further investigation into the pharmacological properties and therapeutic potential of this compound and related peptides. Future studies should focus on obtaining precise binding affinities and in vivo efficacy data to fully characterize this potent Angiotensin II analog.

Biological Activity of Nva-VYIHPF: A Technical Overview of an Angiotensin II Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure and Rationale for Modification

The amino acid sequence of Angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. In the analog Nva-VYIHPF, the N-terminal residue is substituted as follows:

  • [Nva¹]-Angiotensin II (this compound): Aspartic acid at position 1 is replaced with Norvaline.

This modification at the N-terminus is significant as this region of Angiotensin II is crucial for receptor interaction and subsequent biological activity. The replacement of the acidic aspartic acid with the neutral, aliphatic norvaline can provide insights into the role of the N-terminal charge and side-chain structure in receptor binding and activation.

Expected Biological Activity

Based on structure-activity relationship studies of various Angiotensin II analogs, the biological activity of this compound can be predicted. Modifications at the N-terminal position of Angiotensin II have been shown to influence both its pressor (in vivo vasoconstriction) and myotropic (in vitro smooth muscle contraction) activities. It is anticipated that this compound will act as an agonist at angiotensin receptors, though its potency relative to native Angiotensin II would need to be empirically determined.

Quantitative Data Summary

While the specific quantitative biological activity data for this compound from the primary literature (Jorgensen et al., 1974) could not be fully retrieved, the following table provides a template for summarizing such data, which is standard in the pharmacological characterization of Angiotensin II analogs. This allows for a comparative view of the potency of different analogs.

CompoundIn Vivo Pressor Activity (Rat) ED₅₀ (ng/kg)In Vitro Myotropic Activity (Guinea Pig Ileum) ED₅₀ (nM)Receptor Binding Affinity (AT₁) Ki or IC₅₀ (nM)
Angiotensin II1.0 - 5.01.0 - 10.00.1 - 5.0
This compound Data not availableData not availableData not available
[Sar¹]-Angiotensin II> Angiotensin II> Angiotensin II< Angiotensin II
[Asn¹, Val⁵]-Angiotensin IIVariableSimilar to Angiotensin IISimilar to Angiotensin II

Experimental Protocols

The biological activity of Angiotensin II analogs is typically assessed using a combination of in vivo and in vitro assays. The following are detailed methodologies for key experiments cited in the literature for analogous compounds.

In Vivo Pressor Assay in Rats

This assay measures the ability of the analog to increase blood pressure in a living animal, providing a direct indication of its vasoconstrictor activity.

1. Animal Preparation:

  • Male Sprague-Dawley or Wistar rats (250-350 g) are used.
  • Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
  • The trachea is cannulated to ensure a clear airway.
  • The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.
  • The jugular vein is cannulated for intravenous administration of the test compounds.
  • The rat is allowed to stabilize for a period of 20-30 minutes after surgery until a steady baseline blood pressure is achieved.

2. Dosing and Measurement:

  • The Angiotensin II analog is dissolved in sterile saline.
  • Increasing doses of the analog are administered as bolus injections or infusions.
  • The pressor response is measured as the maximum increase in mean arterial pressure from the baseline.
  • A dose-response curve is constructed by plotting the change in blood pressure against the logarithm of the dose.
  • The ED₅₀ (the dose that produces 50% of the maximum pressor response) is calculated to determine the potency of the analog.

In Vitro Myotropic Assay using Guinea Pig Ileum

This assay assesses the contractile effect of the analog on isolated smooth muscle tissue, providing information about its direct action on the muscle cells.

1. Tissue Preparation:

  • A male guinea pig (250-400 g) is euthanized by a humane method.
  • A segment of the terminal ileum is excised and placed in a petri dish containing warm, oxygenated Tyrode's solution.
  • The lumen of the ileum is gently flushed to remove its contents.
  • A 2-3 cm segment of the ileum is cut and mounted vertically in an organ bath containing Tyrode's solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
  • One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the bathing solution being changed every 15 minutes.

2. Dosing and Measurement:

  • The Angiotensin II analog is added to the organ bath in increasing concentrations.
  • The contractile response is recorded until a maximum, stable contraction is achieved.
  • The tissue is washed with fresh Tyrode's solution to allow it to return to baseline tension before the next dose is added.
  • A cumulative concentration-response curve is generated by plotting the contractile force against the logarithm of the analog concentration.
  • The EC₅₀ (the concentration that produces 50% of the maximum contraction) is determined to quantify the analog's potency.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biological characterization of an Angiotensin II analog.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays synthesis Solid-Phase Peptide Synthesis of this compound purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Receptor Binding Assay (AT1/AT2) characterization->binding_assay myotropic_assay Guinea Pig Ileum Contraction Assay characterization->myotropic_assay pressor_assay Rat Pressor Assay characterization->pressor_assay data_analysis Data Analysis & Structure-Activity Relationship binding_assay->data_analysis Determine Ki/IC50 myotropic_assay->data_analysis Determine EC50 pressor_assay->data_analysis Determine ED50

Workflow for Biological Characterization.
Angiotensin II Signaling Pathway

The canonical signaling pathway for Angiotensin II upon binding to the AT1 receptor is depicted below. This pathway is central to the physiological effects of Ang II and its analogs.

AngII_Signaling AngII Angiotensin II (or this compound) AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction Aldosterone Aldosterone Synthesis Ca->Aldosterone PKC->Contraction PKC->Aldosterone

Canonical Angiotensin II AT1 Receptor Signaling.

Conclusion

The Angiotensin II analog this compound, with its N-terminal modification, represents an important tool for understanding the structural requirements for angiotensin receptor interaction and activation. While specific quantitative data on its biological activity remain to be fully elucidated from historical literature, the established methodologies of in vivo pressor assays and in vitro myotropic assays provide a robust framework for its characterization. The anticipated agonistic activity of this compound would be mediated through the canonical Gq-coupled AT1 receptor signaling pathway, leading to vasoconstriction and other physiological responses associated with Angiotensin II. Further investigation is warranted to precisely quantify the potency and efficacy of this analog to fully understand its pharmacological profile.

Nva-VYIHPF: A Technical Overview of its Role as an Angiotensin II Receptor Blocker in the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nva-VYIHPF is an analog of the potent vasoconstrictor, Angiotensin II. Within the context of the Renin-Angiotensin System (RAS), its primary role is not as an inhibitor of angiotensin-converting enzyme (ACE), but rather as a competitive antagonist at the Angiotensin II receptor. This positions this compound as an Angiotensin II Receptor Blocker (ARB). ARBs are a class of drugs that selectively bind to and inhibit the Angiotensin II type 1 (AT1) receptor, thereby mitigating the downstream effects of Angiotensin II, such as vasoconstriction and aldosterone (B195564) release.[1][2] This technical guide provides an in-depth overview of the mechanism of action of ARBs like this compound, detailed experimental protocols for their evaluation, and a summary of the expected quantitative data.

The Renin-Angiotensin System and the Role of this compound

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to form Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the biologically active Angiotensin II. Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[3]

The majority of the well-characterized physiological effects of Angiotensin II, including vasoconstriction, increased aldosterone secretion, and sodium and water retention, are mediated through the AT1 receptor.[2][4] this compound, as an Angiotensin II analog, is designed to act as an ARB. It competitively binds to the AT1 receptor, preventing Angiotensin II from binding and initiating its signaling cascade. This leads to vasodilation and a subsequent reduction in blood pressure.[1][5]

Signaling Pathway of the Renin-Angiotensin System and this compound Intervention

RAS_Pathway cluster_0 Systemic Circulation cluster_1 Target Tissues Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Renin Renin ACE ACE Nva This compound Nva->AT1R Antagonizes Binding_Assay_Workflow start Start mem_prep Membrane Preparation start->mem_prep incubation Incubation with Radioligand and this compound mem_prep->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (IC50 Calculation) counting->analysis end End analysis->end InVivo_BP_Workflow start Start animal_prep Animal Preparation (e.g., SHR) start->animal_prep catheterization Surgical Catheter Implantation (Optional, for direct measurement) animal_prep->catheterization baseline Baseline Blood Pressure Measurement animal_prep->baseline (Tail-cuff) catheterization->baseline admin Administration of this compound or Vehicle baseline->admin monitoring Continuous Blood Pressure Monitoring admin->monitoring analysis Data Analysis (Change from Baseline) monitoring->analysis end End analysis->end

References

In-Vitro Characterization of Nva-VYIHPF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in-vitro characterization of the synthetic peptide Nva-VYIHPF, a potent analog of Angiotensin II. This compound, also known as [Nva¹]-angiotensin II, has been evaluated for its biological activity, specifically its pressor and myotropic effects, as well as its antagonistic properties. This document consolidates available quantitative data, details the experimental methodologies for its characterization, and visualizes the pertinent biological signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of this and related peptide analogs.

Introduction

This compound is a synthetic heptapeptide (B1575542) with the amino acid sequence Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine. It is an analog of the endogenous hormone Angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. Specifically, it is an analog of des-aspartyl-angiotensin II, also known as Angiotensin III. The substitution of the N-terminal arginine with norvaline influences the peptide's biological activity and stability. Understanding the in-vitro characteristics of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide summarizes the key in-vitro data and methodologies for its characterization.

Quantitative Biological Activity

The in-vitro biological activity of this compound has been primarily assessed through its effects on vascular smooth muscle (pressor activity) and uterine smooth muscle (myotropic activity). The following tables summarize the key quantitative data from published studies.

Table 1: Pressor Activity of this compound in Rat

CompoundPressor Activity (% of Angiotensin II)
This compound ([Nva¹]-angiotensin II)13%

Data sourced from Jorgensen et al., 1974.

Table 2: Myotropic Activity of this compound on Isolated Rat Uterus

CompoundAgonist Activity (pD₂)Antagonist Activity (pA₂)
This compound ([Nva¹]-angiotensin II)5.67.2

Data sourced from Jorgensen et al., 1974. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

Experimental Protocols

The following sections detail the methodologies employed for the in-vitro characterization of this compound.

Pressor Assay in Rat

This in-vivo assay is used to determine the effect of the peptide on blood pressure.

Experimental Workflow:

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_data Data Analysis animal Male Sprague-Dawley Rat anesthesia Anesthetize (e.g., urethane) animal->anesthesia cannulation Cannulate Trachea, Carotid Artery, Jugular Vein anesthesia->cannulation heparin Heparinize transducer Connect Carotid Cannula to Pressure Transducer heparin->transducer infusion Infuse Test Peptide via Jugular Vein transducer->infusion record Record Blood Pressure Changes infusion->record dose_response Generate Dose-Response Curve record->dose_response comparison Compare with Angiotensin II Standard dose_response->comparison activity Calculate Relative Pressor Activity comparison->activity

Workflow for the in-vivo pressor assay in rat.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The trachea is cannulated to ensure a clear airway. The carotid artery and jugular vein are cannulated for blood pressure measurement and substance administration, respectively.

  • Experimental Setup: The animal is heparinized to prevent blood clotting. The carotid artery cannula is connected to a pressure transducer to continuously monitor blood pressure.

  • Peptide Administration: this compound and a standard Angiotensin II solution are administered intravenously through the jugular vein cannula at various doses.

  • Data Recording and Analysis: The changes in blood pressure are recorded. Dose-response curves are generated for both the test peptide and the standard. The pressor activity of this compound is then calculated as a percentage of the activity of Angiotensin II.

Isolated Rat Uterus Assay (Myotropic Activity)

This ex-vivo assay assesses the contractile effect of the peptide on smooth muscle tissue.

Experimental Workflow:

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_data Data Analysis animal Female Rat in Estrus dissection Isolate Uterine Horns animal->dissection mounting Mount in Organ Bath dissection->mounting buffer Equilibrate in Physiological Salt Solution (e.g., de Jalon's) agonist Add Cumulative Concentrations of Agonist (this compound) buffer->agonist record_agonist Record Isotonic Contractions agonist->record_agonist wash Wash Tissue record_agonist->wash dose_response Plot Dose-Response Curves record_agonist->dose_response antagonist Incubate with Antagonist (if testing antagonism) wash->antagonist agonist_antagonist Add Agonist in presence of Antagonist antagonist->agonist_antagonist record_antagonist Record Contractions agonist_antagonist->record_antagonist schild Perform Schild Regression for Antagonist record_antagonist->schild pd2 Calculate pD₂ for Agonist Activity dose_response->pd2 pa2 Determine pA₂ for Antagonist Activity schild->pa2

Workflow for the isolated rat uterus assay.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from female rats in natural estrus. The tissue is mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at a constant temperature and aerated.

  • Agonist Activity (pD₂ Determination):

    • The tissue is allowed to equilibrate under a constant load.

    • Cumulative concentrations of this compound are added to the organ bath.

    • The resulting isotonic contractions are recorded using a transducer.

    • A dose-response curve is plotted, and the pD₂ value is calculated.

  • Antagonist Activity (pA₂ Determination):

    • After determining the agonist response, the tissue is washed.

    • The tissue is incubated with a known concentration of an antagonist (in this case, this compound is tested for its own antagonistic properties against a standard agonist).

    • A cumulative dose-response curve for the standard agonist is then generated in the presence of this compound.

    • This process is repeated with different concentrations of this compound.

    • A Schild plot is constructed to determine the pA₂ value, which quantifies the antagonist potency.

Signaling Pathways

This compound, as an Angiotensin II analog, is expected to exert its effects through the Angiotensin II receptors, primarily AT₁ and AT₂ receptors. These are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

AT₁ Receptor Signaling

The AT₁ receptor is responsible for most of the classical physiological effects of Angiotensin II, including vasoconstriction, aldosterone (B195564) release, and cell growth.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Nva This compound AT1R AT₁ Receptor Nva->AT1R Gq Gq/11 AT1R->Gq PLC PLCβ Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction Growth Cell Growth & Proliferation PKC->Growth

Simplified AT₁ receptor signaling pathway.

Pathway Description:

  • Ligand Binding: this compound binds to the AT₁ receptor on the cell surface.

  • G-Protein Activation: This activates the heterotrimeric G-protein Gq/11.

  • PLC Activation: The activated G-protein stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Increased cytosolic Ca²⁺ is a primary trigger for smooth muscle contraction.

    • DAG, along with Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as cell growth and proliferation.

AT₂ Receptor Signaling

The AT₂ receptor often mediates effects that counterbalance those of the AT₁ receptor, including vasodilation and anti-proliferative effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Nva This compound AT2R AT₂ Receptor Nva->AT2R Gi Gi/o AT2R->Gi eNOS eNOS AT2R->eNOS activates PTP Protein Tyrosine Phosphatases Gi->PTP activates MAPK MAP Kinases (e.g., ERK1/2) PTP->MAPK inactivates Antiproliferation Anti-proliferation MAPK->Antiproliferation NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Simplified AT₂ receptor signaling pathway.

Pathway Description:

  • Ligand Binding: this compound binds to the AT₂ receptor.

  • G-Protein Coupling: The AT₂ receptor is often coupled to inhibitory G-proteins (Gi/o).

  • Downstream Cascades:

    • Anti-proliferative effects: Activation of protein tyrosine phosphatases (PTPs), which can dephosphorylate and inactivate growth-promoting signaling molecules like MAP kinases (e.g., ERK1/2).

    • Vasodilatory effects: Stimulation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.

Conclusion

The in-vitro characterization of this compound reveals it to be a biologically active analog of Angiotensin II with moderate pressor activity and dual agonist/antagonist properties on uterine smooth muscle. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in pharmacology and drug development. Further investigation into its binding kinetics, receptor subtype selectivity, and downstream signaling pathways will be essential to fully elucidate its pharmacological profile and potential as a therapeutic agent or a research tool.

Understanding the Pharmacology of Nva-VYIHPF: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for the specific Angiotensin II analog, Nva-VYIHPF, is scarce. The seminal 1974 publication by Jorgensen et al., which is frequently cited in connection with this compound, could not be retrieved for this review. Consequently, this guide provides a comprehensive overview of the pharmacology of closely related Angiotensin II analogs, particularly those with modifications at the N-terminus, to infer the likely biological activities and mechanisms of action of this compound. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction to this compound and the Renin-Angiotensin System

This compound is a synthetic analog of Angiotensin II, a pivotal hormone in the Renin-Angiotensin System (RAS), which is a critical regulator of blood pressure, fluid and electrolyte balance. The sequence of this compound indicates that the N-terminal aspartic acid of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) has been replaced with norvaline (Nva). This modification places this compound in the category of des-aspartyl-Angiotensin II analogs.

The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form the decapeptide Angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I to the octapeptide Angiotensin II, the primary active component of the system. Angiotensin II exerts its effects by binding to two main G protein-coupled receptors (GPCRs): the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). The balance of signaling through these two receptors is crucial for maintaining cardiovascular homeostasis.

Structure-Activity Relationships of N-Terminally Modified Angiotensin II Analogs

Modifications at the N-terminus of Angiotensin II can significantly influence receptor binding and biological activity. The naturally occurring metabolite, Angiotensin III (des-aspartyl-Angiotensin II), is formed by the removal of the N-terminal aspartate residue.

Studies on des-aspartyl-Angiotensin II have shown that it retains biological activity, although its potency can differ from that of Angiotensin II. Specifically, des-aspartyl-Angiotensin II is reported to be less potent in its pressor (blood pressure raising) effects compared to Angiotensin II but can be equipotent or even more potent in stimulating aldosterone (B195564) secretion from the adrenal cortex.[1] This suggests a degree of organ and receptor selectivity.

The replacement of the N-terminal aspartic acid with other amino acids, such as in this compound, is a strategy to explore the chemical space around the receptor binding pocket and to potentially develop analogs with altered potency, selectivity, or stability. For the AT2 receptor, removal of the N-terminal side chain (as in Angiotensin III) significantly increases affinity.[2] Progressive alkylation of the primary amine at the N-terminus has also been shown to increase affinity for the AT2 receptor.[2]

Quantitative Data on Angiotensin II and its Analogs

While specific quantitative data for this compound is not available, the following table summarizes the known biological activities of Angiotensin II and its key analog, des-aspartyl-Angiotensin II, to provide a comparative context.

CompoundBiological ActivityRelative Potency (Pressor)Relative Potency (Aldosterone Secretion)Receptor Affinity
Angiotensin II Potent vasoconstrictor, stimulates aldosterone and vasopressin release, promotes sodium and water retention.100%100%High affinity for AT1R and AT2R.
des-Aspartyl-Angiotensin II (Angiotensin III) Vasoconstrictor, potent stimulator of aldosterone secretion.~10-40% of Angiotensin II[1]~100% or greater than Angiotensin II[1]Higher or equal affinity for AT2R compared to Angiotensin II.[2]
This compound Not publicly available.Not publicly available.Not publicly available.Not publicly available.

Signaling Pathways of Angiotensin II Receptors

The physiological and pathophysiological effects of Angiotensin II and its analogs are mediated through complex intracellular signaling pathways initiated by the activation of AT1 and AT2 receptors.

AT1 Receptor Signaling

The AT1 receptor is the primary mediator of the classical effects of Angiotensin II, including vasoconstriction, inflammation, and cellular growth.[3][4][5][6] Its activation triggers a cascade of intracellular events:

  • Gq/11 Pathway: The canonical signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[3][7]

  • G12/13 Pathway: AT1R can also couple to G12/13, activating Rho GTPases and the Rho-kinase (ROCK) pathway, which contributes to vasoconstriction and cell migration.[7]

  • Gi Pathway: In some cell types, AT1R can couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3]

  • β-Arrestin Pathway (Biased Agonism): Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the AT1R, leading to the recruitment of β-arrestins. β-arrestins not only desensitize G protein signaling but can also initiate their own signaling cascades, often involving mitogen-activated protein kinases (MAPKs) like ERK1/2.[8] Analogs that preferentially activate either the G protein or β-arrestin pathway are known as "biased agonists."[8]

AT1R_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activation GRK GRK AT1R->GRK bArrestin β-Arrestin AT1R->bArrestin Recruitment AngII Angiotensin II Analog (e.g., this compound) AngII->AT1R PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Physiological_Effects_G Vasoconstriction, Aldosterone Secretion Ca->Physiological_Effects_G PKC->Physiological_Effects_G GRK->AT1R Phosphorylation MAPK MAPK (ERK1/2) bArrestin->MAPK Physiological_Effects_A Cell Growth, Internalization MAPK->Physiological_Effects_A

Caption: Simplified AT1 Receptor Signaling Pathways.
AT2 Receptor Signaling

The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, including vasodilation, anti-inflammatory effects, and apoptosis.[9][10][11] Its signaling is less well-defined but is generally considered to be G protein-independent or coupled to Gi.[12]

  • Phosphatase Activation: AT2R activation can lead to the stimulation of protein phosphatases, such as SHP-1 and PP2A, which can dephosphorylate and inactivate kinases involved in growth and inflammatory pathways.[9]

  • Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: AT2R can increase the production of bradykinin and nitric oxide (NO), leading to the activation of guanylyl cyclase and an increase in cyclic GMP (cGMP), which promotes vasodilation.[9][13]

  • Phospholipase A2 Activation: Activation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid have also been implicated in AT2R signaling.[9][10]

AT2R_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Pathways AT2R AT2 Receptor Phosphatases Protein Phosphatases (SHP-1, PP2A) AT2R->Phosphatases BK_NO_cGMP Bradykinin/NO/cGMP Pathway AT2R->BK_NO_cGMP PLA2 Phospholipase A2 AT2R->PLA2 AngII Angiotensin II Analog (e.g., this compound) AngII->AT2R Physiological_Effects Vasodilation, Anti-proliferation, Apoptosis Phosphatases->Physiological_Effects BK_NO_cGMP->Physiological_Effects PLA2->Physiological_Effects

Caption: Major AT2 Receptor Signaling Pathways.

Experimental Protocols for Pharmacological Characterization

To fully characterize the pharmacology of a novel Angiotensin II analog like this compound, a series of in vitro and in vivo experiments would be required. The following outlines a general experimental workflow.

In Vitro Characterization
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Kd) of this compound for AT1 and AT2 receptors.

    • Methodology: Radioligand binding assays using cell membranes expressing either AT1R or AT2R. A radiolabeled Angiotensin II analog (e.g., [125I]-Angiotensin II) is competed with increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Kd.

  • Functional Assays:

    • Objective: To determine the potency (EC50) and efficacy of this compound in activating downstream signaling pathways.

    • Methodology:

      • Calcium Mobilization Assay: In cells expressing AT1R, measure the increase in intracellular calcium in response to this compound using a fluorescent calcium indicator.[14]

      • IP1 Accumulation Assay: Measure the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, using an HTRF-based assay.[14]

      • β-Arrestin Recruitment Assay: Utilize an assay (e.g., BRET or FRET-based) to measure the recruitment of β-arrestin to the AT1R upon stimulation with this compound to assess biased agonism.

      • cAMP Assay: In cells where AT1R couples to Gi, measure the inhibition of forskolin-stimulated cAMP production.

      • Reporter Gene Assays: Use a reporter gene (e.g., luciferase) under the control of a response element (e.g., NFAT for calcium signaling) to measure receptor activation.

In Vivo Characterization
  • Pressor Response:

    • Objective: To determine the effect of this compound on blood pressure.

    • Methodology: Administer increasing doses of this compound intravenously to anesthetized or conscious, telemetered animals (e.g., rats or mice) and continuously monitor mean arterial pressure.

  • Aldosterone Secretion:

    • Objective: To determine the effect of this compound on aldosterone release.

    • Methodology: Administer this compound to animals and collect blood samples at various time points to measure plasma aldosterone concentrations by ELISA or LC-MS/MS.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding Receptor Binding Assays (Determine Kd for AT1R & AT2R) Pressor Pressor Response (Blood Pressure Measurement) Binding->Pressor Inform Dosing Functional Functional Assays (Determine EC50 & Efficacy) Calcium Calcium Mobilization Functional->Calcium IP1 IP1 Accumulation Functional->IP1 Arrestin β-Arrestin Recruitment Functional->Arrestin Aldosterone Aldosterone Secretion Assay Functional->Aldosterone Inform Dosing Compound This compound Compound->Binding Compound->Functional

Caption: Hypothetical Experimental Workflow for this compound.

Conclusion and Future Directions

While specific pharmacological data for this compound are not currently in the public domain, its structural similarity to des-aspartyl-Angiotensin II suggests that it is likely a biologically active ligand for angiotensin receptors. Based on the structure-activity relationships of related analogs, it can be hypothesized that this compound may exhibit a distinct profile of pressor versus aldosterone-stimulating activity, and potentially different affinities for AT1 and AT2 receptors compared to Angiotensin II.

Further research, following the experimental protocols outlined above, is necessary to fully elucidate the pharmacological profile of this compound. Such studies would determine its receptor binding affinities, functional potencies, and potential for biased agonism, providing valuable insights for its potential utility as a research tool or therapeutic agent. A thorough characterization of this compound would contribute to a deeper understanding of the structure-function relationships of the Renin-Angiotensin System and could pave the way for the development of novel modulators of this critical physiological pathway.

References

Methodological & Application

Nva-VYIHPF: Application Notes and In-Vivo Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nva-VYIHPF is a synthetic peptide analog of Angiotensin II, a key regulator of the renin-angiotensin system (RAS). While specific in-vivo studies and detailed experimental protocols for this compound are not extensively documented in publicly available literature, this document provides a foundational guide based on the known pharmacology of Angiotensin II and general protocols for similar peptide analogs. The information herein is intended to serve as a starting point for researchers designing in-vivo studies to investigate the biological functions and therapeutic potential of this compound.

Introduction

This compound is a peptide with the sequence Nva-Val-Tyr-Ile-His-Pro-Phe, where "Nva" represents Norvaline. This sequence indicates it is an analog of Angiotensin II ([Sar1, Ile8]-Angiotensin II), with Norvaline substituting the native N-terminal amino acid. Angiotensin II is a potent vasoconstrictor and a primary regulator of blood pressure and fluid homeostasis through its interaction with Angiotensin II receptors (AT1 and AT2). Analogs of Angiotensin II are developed to explore structure-activity relationships, receptor binding, and to potentially modulate the physiological effects of the native peptide for therapeutic purposes.

Due to the limited specific data on this compound, the following sections provide generalized protocols and considerations for in-vivo research based on established methodologies for Angiotensin II and its analogs. It is imperative for researchers to conduct pilot studies to determine optimal dosage, administration route, and to assess the specific pharmacokinetic and pharmacodynamic profile of this compound.

Potential Signaling Pathways

Based on its nature as an Angiotensin II analog, this compound is predicted to interact with Angiotensin II receptors, primarily AT1 and AT2, thereby modulating downstream signaling pathways. The specific agonistic or antagonistic activity of this compound at these receptors would need to be experimentally determined.

Hypothesized Angiotensin II Receptor Signaling

The following diagram illustrates the canonical signaling pathways activated by Angiotensin II binding to its receptors, which may be relevant for this compound.

Angiotensin_II_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AngII_Analog This compound (Angiotensin II Analog) AT1R AT1 Receptor AngII_Analog->AT1R Binds AT2R AT2 Receptor AngII_Analog->AT2R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates G_protein_i Gi/o AT2R->G_protein_i Activates PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Effects_AT1 Vasoconstriction Cell Growth Aldosterone Release Ca2->Physiological_Effects_AT1 MAPK MAPK Pathway PKC->MAPK MAPK->Physiological_Effects_AT1 SHP1 SHP-1 G_protein_i->SHP1 PP2A PP2A G_protein_i->PP2A Anti_proliferative Anti-proliferative Effects SHP1->Anti_proliferative Vasodilation Vasodilation PP2A->Vasodilation

Caption: Hypothesized signaling pathways for this compound.

General In-Vivo Experimental Workflow

A typical workflow for characterizing the in-vivo effects of a novel peptide like this compound is outlined below.

In_Vivo_Workflow Peptide_Prep Peptide Preparation (Solubilization, Sterilization) Pilot_Study Pilot Dose-Response Study (Determine ED50, MTD) Peptide_Prep->Pilot_Study Animal_Model Animal Model Selection (e.g., Rodents, Rabbits) Animal_Model->Pilot_Study Administration Administration (e.g., IV, IP, SC) Pilot_Study->Administration Monitoring Physiological Monitoring (e.g., Blood Pressure, Heart Rate) Administration->Monitoring Sample_Collection Biological Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Data Analysis (Pharmacokinetics, Biomarkers) Sample_Collection->Data_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology

Caption: General workflow for in-vivo studies of this compound.

Experimental Protocols (General)

The following are generalized protocols that must be adapted and optimized for this compound.

Animal Models
  • Rodents (Rats, Mice): Commonly used for initial screening, blood pressure studies, and pharmacokinetic analysis.

    • Normotensive Models: Wistar-Kyoto (WKY) rats, C57BL/6 mice.

    • Hypertensive Models: Spontaneously Hypertensive Rats (SHR), Angiotensin II-infused models.

Peptide Preparation and Administration
  • Solubilization: Dissolve this compound in a sterile, biocompatible solvent (e.g., sterile saline, PBS). The solubility should be determined empirically.

  • Sterilization: Filter-sterilize the peptide solution through a 0.22 µm filter.

  • Administration Routes:

    • Intravenous (IV) Bolus/Infusion: For rapid onset and precise dose control.

    • Intraperitoneal (IP) Injection: For systemic delivery with slower absorption than IV.

    • Subcutaneous (SC) Injection: For sustained release.

Blood Pressure Measurement
  • Telemetry: Implantable transmitters for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.

  • Tail-Cuff Plethysmography: Non-invasive method for conscious rodents. Requires acclimatization of animals to minimize stress-induced artifacts.

Pharmacokinetic (PK) Study Design
  • Administer a single dose of this compound (IV and/or IP) to a cohort of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate PK parameters (e.g., half-life, clearance, volume of distribution).

Quantitative Data (Hypothetical)

As no specific quantitative data for this compound is publicly available, the following tables are presented as templates for data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Intraperitoneal (5 mg/kg)
T1/2 (min) Data to be determinedData to be determined
Cmax (ng/mL) Data to be determinedData to be determined
Tmax (min) Data to be determinedData to be determined
AUC (ng*min/mL) Data to be determinedData to be determined
Bioavailability (%) N/AData to be determined

Table 2: Hypothetical Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, IV)Baseline MAP (mmHg)ΔMAP at 30 min (mmHg)
Vehicle Control N/AData to be determinedData to be determined
This compound 0.1Data to be determinedData to be determined
This compound 1.0Data to be determinedData to be determined
This compound 10.0Data to be determinedData to be determined
Angiotensin II 1.0Data to be determinedData to be determined

Conclusion and Future Directions

This compound represents an uncharacterized analog of Angiotensin II. The protocols and frameworks provided here offer a starting point for its in-vivo evaluation. Future research should focus on:

  • Determining the binding affinity and functional activity (agonist/antagonist) of this compound at AT1 and AT2 receptors.

  • Conducting comprehensive dose-response studies to establish its potency and efficacy in relevant animal models.

  • Elucidating its full pharmacokinetic and pharmacodynamic profile.

  • Investigating its potential therapeutic applications in cardiovascular and other related diseases.

Disclaimer: This document is for informational purposes only and is not a substitute for rigorous experimental design and validation. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Application Notes and Protocols for Administration of Angiotensin II Analogs in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the administration of the Angiotensin II analog Nva-VYIHPF in animal models of hypertension. The following application notes and protocols are based on established methodologies for Angiotensin II (Ang II) and its analogs, intended to serve as a comprehensive guide for researchers and drug development professionals. These protocols can be adapted for the investigation of novel Ang II analogs like this compound.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The primary effector of this system, Angiotensin II (Ang II), mediates its effects primarily through the Ang II type 1 (AT1) receptor, leading to vasoconstriction, inflammation, and sodium and water retention, all of which contribute to hypertension.[1][3][4] Consequently, animal models of Ang II-induced hypertension are widely used to investigate the pathophysiology of hypertension and to screen potential antihypertensive drugs.[5][6][7] These models offer the advantage of inducing hypertension in a controlled and reproducible manner.[5] This document provides detailed protocols for the administration of Ang II and its analogs in rodent models to induce hypertension, along with methods for data collection and analysis.

Animal Models for Angiotensin II-Induced Hypertension

Small animal models, particularly rats and mice, are frequently used for studying Ang II-induced hypertension due to their cost-effectiveness, short gestation periods, and the availability of genetic manipulation techniques.[6]

  • Sprague-Dawley (SD) Rats: This outbred strain is commonly used for Ang II infusion studies. They are known to develop a robust hypertensive response to Ang II.

  • Wistar Rats: Another widely used outbred rat strain that reliably develops hypertension upon Ang II administration.

  • Wistar-Kyoto (WKY) Rats: Often used as a normotensive control for the Spontaneously Hypertensive Rat (SHR) model, they are also suitable for Ang II-induced hypertension studies.

  • Mice (e.g., C57BL/6): While also used, the hypertensive response can be more variable than in rats, and telemetry is often recommended for accurate blood pressure monitoring.[6]

The selection of the animal model can depend on the specific research question and the desired hypertensive phenotype.[6]

Experimental Protocols

Preparation of Angiotensin II Analog for Infusion
  • Reconstitution: Ang II and its analogs are typically supplied as a lyophilized powder. Reconstitute the peptide in a sterile solvent. A common vehicle is 0.01 M acetic acid in sterile saline (0.9% NaCl).[8]

  • Concentration Calculation: The concentration of the Ang II analog solution will depend on the desired infusion rate, the delivery rate of the osmotic minipump, and the average weight of the animals.

    • Example Calculation:

      • Desired Dose: 200 ng/kg/min

      • Animal Weight: 300 g (0.3 kg)

      • Infusion Rate: 0.25 µL/hour (for Alzet model 1007D or 2001)

      • Step 1: Calculate total dose per hour: 200 ng/kg/min * 0.3 kg * 60 min/hour = 3600 ng/hour

      • Step 2: Calculate required concentration: 3600 ng/hour / 0.25 µL/hour = 14400 ng/µL = 14.4 mg/mL

Induction of Hypertension via Osmotic Minipump Implantation

Chronic subcutaneous or intravenous infusion using osmotic minipumps is the standard method for inducing sustained hypertension with Ang II or its analogs.[9]

  • Pump Priming: Prior to implantation, osmotic minipumps (e.g., Alzet) should be primed by incubating them in sterile saline at 37°C for at least 4-6 hours to ensure immediate delivery upon implantation.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, or a combination of ketamine and xylazine).

  • Surgical Procedure (Subcutaneous Implantation):

    • Shave and disinfect the surgical area, typically the mid-scapular region on the back.

    • Make a small incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic minipump.

    • Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as per institutional guidelines and monitor the animal for recovery. The hypertensive effect of Ang II typically becomes significant within 3-5 days of continuous infusion.[9]

Blood Pressure Measurement

Accurate blood pressure measurement is crucial. Both non-invasive and invasive methods are used, each with its advantages and disadvantages.

  • Non-invasive Tail-Cuff Plethysmography:

    • Principle: A cuff is placed around the base of the animal's tail to occlude blood flow, and a sensor detects the return of blood flow as the cuff is deflated. This method primarily measures systolic blood pressure.

    • Procedure:

      • Acclimatize the animals to the restraining device and procedure for several days before starting measurements to minimize stress-induced blood pressure elevation.

      • Warm the animal's tail gently to increase blood flow for more reliable readings.

      • Perform multiple measurement cycles and average the readings to obtain a representative value.

    • Considerations: While convenient for screening, this method can be influenced by stress and animal movement, leading to variability.

  • Invasive Radiotelemetry (Gold Standard):

    • Principle: A telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter is typically placed in the carotid artery or abdominal aorta, allowing for continuous, 24-hour monitoring of blood pressure (systolic, diastolic, and mean) and heart rate in conscious, unrestrained animals.

    • Procedure:

      • Surgical implantation of the telemetry device requires aseptic surgical techniques and adequate post-operative care.

      • Allow for a recovery period of at least 7-10 days before starting baseline recordings.

    • Advantages: Provides highly accurate and continuous data, free from restraint stress, allowing for the assessment of circadian rhythms and blood pressure variability.

Data Presentation

Quantitative data from studies using Ang II analogs should be presented clearly to allow for easy interpretation and comparison.

Table 1: Representative Hemodynamic Data in Angiotensin II-Infused Rats

ParameterControl Group (Vehicle)Angiotensin II Group (200 ng/kg/min)P-value
Baseline Mean Arterial Pressure (mmHg) 116 ± 4115 ± 5>0.05
Mean Arterial Pressure after 7 days (mmHg) 118 ± 3137 ± 3<0.001
Baseline Heart Rate (bpm) 350 ± 20355 ± 18>0.05
Heart Rate after 7 days (bpm) 345 ± 22330 ± 25>0.05

Data are presented as mean ± SEM. Statistical analysis performed using an appropriate test (e.g., t-test or ANOVA). Data is illustrative and based on typical findings in the literature.[8]

Table 2: Dosing Regimens for Angiotensin II-Induced Hypertension in Rats

DoseRoute of AdministrationDurationExpected Blood Pressure IncreaseReference
200 ng/kg/minSubcutaneous (minipump)7-14 days~20-30 mmHg[8]
350 ng/kg/minSubcutaneous (minipump)8 days~50 mmHg[9]
240 pmol/kg/min (~250 ng/kg/min)Subcutaneous (minipump)14 days~35-40 mmHg

Visualizations: Signaling Pathways and Workflows

Angiotensin II Signaling Pathway in Vascular Smooth Muscle

AngII_Signaling AngII Angiotensin II (or this compound) AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction Hypertrophy Cell Growth/ Hypertrophy PKC->Hypertrophy Inflammation Inflammation PKC->Inflammation Hypertension Hypertension Contraction->Hypertension Hypertrophy->Hypertension Inflammation->Hypertension

Caption: Angiotensin II signaling via the AT1 receptor in vascular smooth muscle cells.

Experimental Workflow for Studying Angiotensin II Analogs

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_intervention Intervention Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Phase A1 Animal Acclimatization (e.g., 1 week) A2 Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) A1->A2 B1 Randomize into Groups (Vehicle vs. This compound) A2->B1 B2 Surgical Implantation of Osmotic Minipumps B1->B2 C1 Continuous BP & HR Monitoring (e.g., 7-28 days) B2->C1 C2 Collection of Blood/Tissue Samples (End of study) C1->C2 D1 Hemodynamic Data Analysis C2->D1 D2 Biochemical/Histological Analysis C2->D2 D3 Statistical Analysis & Interpretation D1->D3 D2->D3

Caption: A typical experimental workflow for evaluating an Angiotensin II analog in a rodent model of hypertension.

References

Application Notes and Protocols for Nva-VYIHPF in Cardiac Hypertrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size and changes in cardiac structure and function. While initially compensatory, sustained pathological hypertrophy is a major risk factor for heart failure, arrhythmias, and sudden cardiac death. The underlying pathophysiology is complex, involving a multitude of signaling pathways that regulate gene expression, protein synthesis, and cellular metabolism.

Recent therapeutic strategies have explored the potential of peptides to modulate these pathological signaling cascades. This document provides a comprehensive guide for investigating the therapeutic potential of a novel peptide, Nva-VYIHPF, in the context of cardiac hypertrophy. As this compound is a hypothetical peptide for the purposes of this guide, the outlined protocols and expected outcomes are based on established methodologies in the field of cardiac hypertrophy research. These notes will serve as a framework for evaluating its efficacy and mechanism of action in both in vitro and in vivo models.

Proposed Mechanism of Action of this compound

Based on common therapeutic targets in cardiac hypertrophy, this compound is hypothesized to interfere with key pro-hypertrophic signaling pathways. Pathological stimuli, such as pressure overload or neurohormonal activation (e.g., via angiotensin II or endothelin-1), trigger a cascade of intracellular events. These pathways often converge on downstream effectors that promote protein synthesis, sarcomere organization, and the re-expression of fetal genes, all hallmarks of hypertrophy. A primary hypothesis is that this compound acts as an inhibitor of the Gq/11 protein-coupled receptor pathway, a central hub in pathological cardiac remodeling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR (e.g., AT1R, ET-1R) Gq Gαq/11 GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Nva_VYIHPF This compound Nva_VYIHPF->Gq Inhibits Calcineurin Calcineurin IP3->Calcineurin Activates via Ca²⁺ PKC PKC DAG->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFAT NFAT Calcineurin->NFAT Dephosphorylates (activates) CaMK CaMK MEF2 MEF2 CaMK->MEF2 Activates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Hypertrophic Gene Expression (ANP, BNP, β-MHC) NFAT->Gene_Expression Nuclear Translocation MEF2->Gene_Expression AP1->Gene_Expression Stimuli Pro-hypertrophic Stimuli (Ang II, ET-1) Stimuli->GPCR

Caption: Proposed mechanism of this compound in cardiac hypertrophy.

Experimental Workflow for Evaluating this compound

A tiered approach is recommended to systematically evaluate the efficacy and mechanism of this compound. The workflow progresses from initial in vitro screening to a more complex in vivo model, culminating in detailed functional and histological analysis.

phase1 Phase 1: In Vitro Screening nrvm Neonatal Rat Ventricular Myocyte (NRVM) Culture phase1->nrvm phase2 Phase 2: In Vivo Efficacy tac Pressure-Overload Model (Transverse Aortic Constriction - TAC) phase2->tac phase3 Phase 3: Terminal Analysis harvest Harvest Heart Tissue phase3->harvest induce_vitro Induce Hypertrophy (e.g., Phenylephrine, ET-1) nrvm->induce_vitro treat_vitro Treat with this compound (Dose-Response) induce_vitro->treat_vitro assess_vitro Assess Hypertrophic Markers: - Cell Size (Microscopy) - Protein Synthesis ([³H]-Leucine) - Gene Expression (qPCR) - Western Blot (p-ERK, NFAT) treat_vitro->assess_vitro assess_vitro->phase2 Positive Results Proceed treat_vivo Administer this compound (e.g., Osmotic Minipump) tac->treat_vivo echo Monitor Cardiac Function (Serial Echocardiography) treat_vivo->echo echo->phase3 At Study Endpoint analysis Comprehensive Analysis: - Gravimetry (HW/BW, HW/TL) - Histology (H&E, PSR) - Molecular Analysis (Western, qPCR) harvest->analysis

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

Protocol 3.1: In Vitro Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol details the induction of hypertrophy in cultured NRVMs and treatment with this compound.

Materials:

  • Neonatal rat pups (1-2 days old)

  • DMEM/F12 medium, horse serum, fetal bovine serum (FBS), penicillin-streptomycin

  • Collagenase Type II

  • Phenylephrine (PE) or Endothelin-1 (ET-1)

  • This compound (stock solution in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA)

  • Antibodies for immunofluorescence (e.g., anti-α-actinin)

  • [³H]-Leucine

Procedure:

  • NRVM Isolation: Isolate ventricles from neonatal rat pups and mince the tissue. Perform enzymatic digestion with Collagenase Type II.

  • Cell Culture: Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing faster-adhering fibroblasts. Plate the cardiomyocyte-rich supernatant onto fibronectin-coated culture dishes.

  • Hypertrophic Stimulation: After 48 hours, replace the medium with serum-free medium for 24 hours. Induce hypertrophy by adding a pro-hypertrophic agonist (e.g., 50 µM Phenylephrine or 100 nM Endothelin-1).

  • This compound Treatment: Concurrently with the agonist, add this compound at various concentrations (e.g., 1 nM to 10 µM) to determine a dose-response relationship. Include a vehicle control group.

  • Assessment of Cell Size: After 48 hours of stimulation, fix cells with 4% PFA. Perform immunofluorescence staining for α-actinin to delineate cell boundaries. Capture images using a fluorescence microscope and measure the surface area of at least 100 cells per condition using ImageJ or similar software.

  • Protein Synthesis Assay: During the final 24 hours of treatment, add [³H]-Leucine (1 µCi/mL) to the medium. Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize to total protein content.

Protocol 3.2: In Vivo Pressure-Overload Hypertrophy (TAC Model)

This protocol describes the surgical induction of pressure overload in mice and subsequent treatment.[1][2]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools, suture (6-0 silk)

  • 27-gauge needle

  • This compound

  • Osmotic minipumps

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position. Shave and sterilize the upper thoracic area.

  • Surgical Procedure (TAC): Perform a suprasternal incision to expose the aortic arch. Pass a 6-0 silk suture under the aorta between the innominate and left common carotid arteries.[1] Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.[2] Promptly remove the needle to create a stenosis. For sham-operated animals, perform the same procedure without tying the suture.

  • This compound Administration: Implant a pre-filled osmotic minipump subcutaneously to deliver a continuous infusion of this compound or vehicle for the duration of the study (e.g., 4 weeks).

  • Post-operative Care: Administer analgesics and monitor the animals closely for recovery.

Protocol 3.3: Echocardiographic Assessment of Cardiac Function

This protocol is for the non-invasive monitoring of cardiac remodeling and function in the TAC model.[3][4]

Materials:

  • High-frequency ultrasound system with a linear-array transducer

  • Anesthesia (light isoflurane)

Procedure:

  • Imaging: Perform echocardiography at baseline (before TAC) and at specified time points post-TAC (e.g., 1, 2, and 4 weeks).

  • M-Mode Measurement: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Parameter Calculation: Measure the following parameters from the M-mode tracing:

    • Left Ventricular Internal Diameter at diastole (LVIDd) and systole (LVIDs).

    • Posterior Wall thickness at diastole (PWd) and Interventricular Septum thickness at diastole (IVSd).

  • Derived Calculations: Calculate Left Ventricular Mass (LVM), Fractional Shortening (FS%), and Ejection Fraction (EF%) using standard formulas.

Protocol 3.4: Histological and Molecular Analysis

This protocol outlines the terminal analysis of heart tissue.

Materials:

  • Formalin, paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Picrosirius Red (PSR) stain

  • RIPA buffer, protease/phosphatase inhibitors

  • Antibodies for Western blotting (e.g., ANP, BNP, p-ERK, total-ERK, GAPDH)

Procedure:

  • Tissue Harvesting: At the study endpoint, euthanize the mice and excise the hearts. Measure heart weight (HW) and body weight (BW). Measure tibia length (TL).

  • Gravimetry: Calculate the ratios of HW/BW and HW/TL to assess the degree of hypertrophy.

  • Histology: Fix the heart in formalin and embed in paraffin. Cut sections and stain with H&E to assess cardiomyocyte cross-sectional area and with PSR to quantify interstitial fibrosis.[5]

  • Western Blotting: Homogenize a portion of the left ventricle in RIPA buffer. Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against hypertrophic markers (ANP, BNP) and signaling proteins (p-ERK, etc.).[6][7] Normalize protein levels to a loading control like GAPDH.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Effects of this compound on Phenylephrine (PE)-Induced Cardiomyocyte Hypertrophy

Treatment GroupCell Surface Area (µm²)[³H]-Leucine Incorporation (CPM/µg protein)ANP mRNA (Fold Change)
Control (Vehicle)150 ± 12250 ± 301.0 ± 0.2
PE (50 µM)280 ± 25650 ± 555.5 ± 0.8
PE + this compound (10 nM)265 ± 22610 ± 504.8 ± 0.6
PE + this compound (100 nM)210 ± 18#450 ± 40#2.5 ± 0.4#
PE + this compound (1 µM)165 ± 15#280 ± 35#1.3 ± 0.3#
Data are presented as Mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. PE.

Table 2: In Vivo Effects of this compound on Cardiac Function and Remodeling 4 Weeks Post-TAC

ParameterSham + VehicleTAC + VehicleTAC + this compound
Gravimetry
HW/BW (mg/g)4.5 ± 0.37.8 ± 0.55.5 ± 0.4#
HW/TL (mg/mm)5.8 ± 0.49.9 ± 0.76.9 ± 0.5#
Echocardiography
LVPWd (mm)0.85 ± 0.051.30 ± 0.080.95 ± 0.06#
EF (%)65 ± 435 ± 555 ± 4#
Histology
Cardiomyocyte CSA (µm²)350 ± 28750 ± 60450 ± 40#
Fibrosis (%)2.1 ± 0.512.5 ± 1.84.5 ± 1.1#
*Data are presented as Mean ± SEM. p < 0.05 vs. Sham; #p < 0.05 vs. TAC + Vehicle.

Conclusion

This document provides a structured and detailed framework for the preclinical evaluation of this compound as a potential therapeutic agent for cardiac hypertrophy. The protocols and methodologies described are standard in the field and will allow for a robust assessment of the peptide's efficacy and mechanism of action. Positive results from this comprehensive workflow would provide a strong rationale for further translational studies.

References

Application Notes and Protocols for Nva-VYIHPF in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nva-VYIHPF is a synthetic peptide analog of Angiotensin II. It is a valuable tool for studying the Angiotensin IV (Ang IV) receptor, also known as the AT4 receptor. The AT4 receptor has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP), a type II integral membrane protein belonging to the M1 family of aminopeptidases. Ligands of the AT4 receptor, such as Angiotensin IV and its analogs, are known to be involved in a variety of physiological processes, including cognitive functions like learning and memory, as well as renal blood flow regulation.

This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in receptor binding studies targeting the AT4 receptor/IRAP.

Data Presentation

Table 1: Binding Affinity of Selected Ligands for the AT4 Receptor/IRAP

LigandReceptor/EnzymeAssay TypeRadioligandIC50 (nM)Ki (nM)Reference
Angiotensin IVAT4 Receptor/IRAPCompetitive Binding[¹²⁵I]Nle¹-Angiotensin IV32-[1]
LVV-hemorphin 7AT4 Receptor/IRAPCompetitive Binding[¹²⁵I]Nle¹-Angiotensin IV140-[1]
Angiotensin IVIRAPEnzyme InhibitionLeu-β-naphthylamide-113

Note: The Ki value for Angiotensin IV is based on its inhibition of IRAP's enzymatic activity. The IC50 values are from competitive binding assays with a radiolabeled Ang IV analog.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for AT4 Receptor

This protocol is designed to determine the binding affinity (IC50 and subsequently Ki) of this compound for the AT4 receptor using a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Radioligand: [¹²⁵I]-Angiotensin IV or a suitable analog (e.g., [¹²⁵I]Nle¹-Angiotensin IV)

  • Receptor Source: Membranes prepared from cells or tissues known to express the AT4 receptor/IRAP (e.g., HEK293T cells transfected with IRAP, bovine adrenal membranes, or rat brain tissue).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled Ligand for Non-specific Binding: Angiotensin IV (1 µM)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound, this compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer + Radioligand + Receptor Membranes

      • Non-specific Binding: Assay buffer + Radioligand + Unlabeled Angiotensin IV (1 µM) + Receptor Membranes

      • Competitive Binding: Assay buffer + Radioligand + a specific concentration of this compound + Receptor Membranes

  • Incubation:

    • Add 50 µL of assay buffer (for total binding), unlabeled Angiotensin IV (for non-specific binding), or this compound dilution to the appropriate wells.

    • Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in the wash buffer.

    • Rapidly wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add an appropriate volume of scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: IRAP Enzymatic Activity Inhibition Assay

This protocol determines the ability of this compound to inhibit the enzymatic activity of IRAP.

Materials:

  • Test Compound: this compound

  • Enzyme: Recombinant human IRAP

  • Substrate: L-Leucine-β-naphthylamide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Developing Reagent: Fast Garnet GBC

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 525 nm

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the assay buffer, this compound at various concentrations, and the IRAP enzyme.

    • Pre-incubate the mixture for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate, L-Leucine-β-naphthylamide.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the reaction by adding the developing reagent (Fast Garnet GBC). This reagent reacts with the product of the enzymatic reaction (β-naphthylamine) to produce a colored compound.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of IRAP activity for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways

The binding of ligands like Angiotensin IV and its analogs to the AT4 receptor/IRAP is proposed to elicit cellular effects through several mechanisms.

Hypothesized Signaling Mechanisms:
  • Inhibition of IRAP Catalytic Activity: The primary and most direct mechanism is the competitive inhibition of IRAP's aminopeptidase activity.[2] By blocking the active site of IRAP, this compound may prevent the degradation of other endogenous peptides that are substrates for IRAP and are involved in cognitive function. This would lead to a potentiation of their effects.

  • Modulation of GLUT4 Trafficking: IRAP is predominantly found in vesicles containing the glucose transporter GLUT4 in insulin-responsive cells.[3] Binding of ligands to IRAP may influence the trafficking of these vesicles to the plasma membrane, thereby affecting glucose uptake. This is a potential mechanism for the observed metabolic effects.

  • Direct Signal Transduction: It is hypothesized that IRAP may function as a receptor that, upon ligand binding, initiates an intracellular signaling cascade.[3] This could involve conformational changes in the intracellular domain of IRAP, leading to the recruitment and activation of downstream signaling molecules. Some studies suggest the involvement of tyrosine kinases in the signaling pathway of Angiotensin IV.

Mandatory Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge (High Speed) prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 assay1 Setup Triplicate Wells: - Total Binding - Non-specific Binding - Competitive Binding prep4->assay1 Add Membrane Prep assay2 Add Radioligand & this compound assay1->assay2 assay3 Incubate to Equilibrium assay2->assay3 assay4 Filtration & Washing assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate Specific Binding assay5->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for the competitive radioligand binding assay.

signaling_pathway cluster_membrane Plasma Membrane cluster_hypotheses Proposed Downstream Effects receptor AT4 Receptor (IRAP) effect1 Inhibition of IRAP Activity (Potentiation of other peptides) receptor->effect1 effect2 Modulation of GLUT4 Vesicle Trafficking receptor->effect2 effect3 Activation of Intracellular Signaling (e.g., Tyrosine Kinases) receptor->effect3 ligand This compound ligand->receptor Binds to

Caption: Hypothesized signaling pathways for this compound.

glut4_translocation cluster_cell Insulin-Responsive Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pm_glut4 GLUT4 uptake Increased Glucose Uptake pm_glut4->uptake pm_irap IRAP vesicle GLUT4/IRAP Vesicle pm_irap->vesicle Modulates vesicle->pm_glut4 Translocation ligand This compound ligand->pm_irap Binds to glucose Glucose glucose->pm_glut4 Transport

Caption: this compound's potential role in GLUT4 translocation.

References

Techniques for Measuring Nva-VYIHPF in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nva-VYIHPF is a synthetic peptide analog of Angiotensin II, a key regulator of blood pressure and fluid balance. Accurate and precise measurement of this compound in biological samples is critical for pharmacokinetic studies, drug efficacy evaluation, and biomarker discovery in various therapeutic areas. This document provides detailed application notes and protocols for the quantification of this compound in common biological matrices such as plasma, serum, and urine. The methodologies described herein are based on established principles for peptide analysis and can be adapted to specific research needs.

Overview of Measurement Techniques

The quantification of this compound in biological samples can be achieved through several analytical techniques. The choice of method depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The two primary recommended techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for peptide quantification due to its high sensitivity, specificity, and ability to multiplex. It allows for the direct detection and quantification of this compound and its potential metabolites.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a high-throughput immunoassay that can be highly sensitive. However, it relies on the availability of specific antibodies to this compound and may be susceptible to cross-reactivity with structurally similar molecules.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the analysis of angiotensin peptides using LC-MS/MS, which can be used as a starting point for method development for this compound.

Table 1: Typical LC-MS/MS Parameters for Angiotensin Peptide Quantification in Human Plasma

ParameterValueReference
Lower Limit of Quantification (LLOQ)5 - 15 pg/mL[1][2]
Upper Limit of Quantification (ULOQ)5000 pg/mL[1]
Intra-day Precision (%CV)< 15%[3]
Inter-day Precision (%CV)< 15%[4]
Accuracy (%Bias)Within ±15%
Recovery> 80%

Table 2: Example Liquid Chromatography Gradient for Angiotensin Peptide Separation

Time (minutes)% Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
0.010
1.010
8.060
8.195
10.095
10.110
12.010

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from plasma or serum samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove interfering substances and concentrate the analyte.

  • Materials:

    • SPE cartridges (e.g., C18)

    • SPE manifold

    • Conditioning solution: Methanol

    • Equilibration solution: 0.1% Formic acid in water

    • Wash solution: 5% Methanol in 0.1% formic acid

    • Elution solution: 90% Methanol in 0.1% formic acid

    • Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended.

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • Spike samples with the internal standard.

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

    • Load the plasma/serum sample onto the cartridge.

    • Wash the cartridge with 1 mL of wash solution.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute this compound with 1 mL of elution solution.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of mobile phase A for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole).

  • Chromatographic Conditions (starting point):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A linear gradient from 10% to 60% Mobile Phase B over several minutes is a good starting point (see Table 2 for an example).

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion. As this compound is an analog of Angiotensin II, initial MRM transitions can be predicted based on the peptide sequence and then empirically determined.

Protocol 2: Development of a Competitive ELISA for this compound

This protocol provides a general framework for developing a competitive ELISA.

1. Reagent Preparation

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH).

  • Primary Antibody: A specific monoclonal or polyclonal antibody against this compound.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG.

  • Standard: Purified this compound.

  • Buffers: Coating buffer, wash buffer, blocking buffer, substrate solution.

2. ELISA Procedure

  • Coating: Coat a 96-well microplate with the coating antigen and incubate.

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Competition: Add standards or samples and the primary antibody to the wells and incubate. This compound in the sample will compete with the coated antigen for antibody binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate.

  • Substrate Addition: Add the substrate and incubate to allow for color development. The signal intensity will be inversely proportional to the amount of this compound in the sample.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Serum, Urine) SpikeIS Spike with Internal Standard BiologicalSample->SpikeIS SPE Solid-Phase Extraction (C18 Cartridge) SpikeIS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Figure 1. LC-MS/MS Experimental Workflow.

elisa_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coat Coat Plate with This compound Conjugate Wash1 Wash Coat->Wash1 Block Block Wash1->Block AddSample Add Sample/Standard & Primary Antibody Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash2 Wash Incubate1->Wash2 AddSecondary Add Secondary Antibody (Enzyme-linked) Wash2->AddSecondary Incubate2 Incubate AddSecondary->Incubate2 Wash3 Wash Incubate2->Wash3 AddSubstrate Add Substrate Wash3->AddSubstrate Read Read Absorbance AddSubstrate->Read

Figure 2. Competitive ELISA Workflow.

signaling_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII cleaves ACE ACE ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R binds to NvaVYIHPF This compound (Angiotensin II Analog) NvaVYIHPF->AT1R binds to BiologicalEffects Biological Effects (Vasoconstriction, etc.) AT1R->BiologicalEffects

Figure 3. Angiotensin II Signaling Pathway.

References

Troubleshooting & Optimization

Nva-VYIHPF solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of Nva-VYIHPF, an analog of Angiotensin II. Given the limited publicly available data on this specific peptide, this guide offers troubleshooting advice and experimental protocols based on the known properties of Angiotensin II and general best practices for peptide handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

This compound is a synthetic peptide that is an analog of Angiotensin II.[1] As such, it is expected to share some physicochemical properties with the parent peptide. Angiotensin II is a potent vasoconstrictor and is involved in the renin-angiotensin system.[2][3] Researchers using this compound are likely investigating its potential as a modulator of this system.

Q2: What is the recommended solvent for dissolving this compound?

Q3: How should I store this compound solutions?

Lyophilized this compound powder should be stored at -20°C. Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] For Angiotensin II, stock solutions stored at -80°C are stable for several months.[4]

Q4: Are there any known stability issues with this compound?

Specific degradation kinetics for this compound are not published. However, as a peptide, it is susceptible to hydrolysis and proteolytic degradation. Based on data for Angiotensin II, this compound may be hydrolyzed in solutions with strong acids or at a pH of 9.5 or higher.[3] To avoid microbial contamination and subsequent degradation, use sterile water and consider sterile filtration for your solutions.[3]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving this compound in water, consider the following troubleshooting steps. This workflow is designed to help you systematically identify a suitable solvent system.

G cluster_0 Troubleshooting this compound Solubility start Start: this compound powder water Attempt to dissolve in sterile water start->water sonicate Gently sonicate the solution water->sonicate warm Warm solution briefly (to ~37°C) sonicate->warm soluble_yes Soluble? warm->soluble_yes success Solution ready for use. Store appropriately. soluble_yes->success Yes soluble_no Still not soluble soluble_yes->soluble_no No organic Try a small amount of organic solvent (e.g., DMSO, DMF, Acetonitrile) soluble_no->organic dissolve_organic Dissolve peptide in 100% organic solvent organic->dissolve_organic titrate Slowly add aqueous buffer to the desired concentration dissolve_organic->titrate check_precip Check for precipitation titrate->check_precip precip_yes Precipitation occurs check_precip->precip_yes Yes precip_no Solution ready. Note final solvent composition. check_precip->precip_no No adjust_ph Adjust pH of aqueous solvent (try slightly acidic, e.g., pH 5-6) precip_yes->adjust_ph end Consult manufacturer's technical support precip_yes->end adjust_ph->water

Caption: A troubleshooting workflow for dissolving this compound.

Issue 2: Potential Degradation of this compound in Solution

If you suspect that your this compound solution is losing activity over time, it may be due to degradation. The following table summarizes potential causes and solutions based on general peptide chemistry and information available for Angiotensin II.

Potential CauseRecommended Solution
pH-mediated Hydrolysis Maintain the pH of your stock solution between 5 and 8.[3] Avoid strongly acidic or alkaline conditions.
Proteolytic Degradation Use sterile, high-purity water and reagents. Work in a clean environment and wear gloves to prevent contamination with proteases.
Oxidation If the peptide sequence contains susceptible residues (e.g., Met, Cys, Trp), consider de-gassing your solvents to remove oxygen.
Adsorption to Surfaces For very dilute solutions (<100 µg/ml), a significant amount of peptide can be lost due to adsorption to glass or plastic.[3] This can be minimized by pre-treating vials with a solution of bovine serum albumin (BSA).[3]
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[3]

Experimental Protocols

Protocol 1: Determining the Aqueous Solubility of this compound

This protocol outlines a method to experimentally determine the solubility of this compound in an aqueous buffer of your choice.

G cluster_1 Protocol for Determining this compound Solubility start Start: Prepare a saturated solution add_peptide Add excess this compound to a known volume of your chosen aqueous buffer. start->add_peptide equilibrate Equilibrate the solution (e.g., 24h at a controlled temperature) with constant agitation. add_peptide->equilibrate centrifuge Centrifuge to pellet undissolved peptide. equilibrate->centrifuge supernatant Carefully collect the supernatant. centrifuge->supernatant quantify Quantify the peptide concentration in the supernatant using a suitable method (e.g., HPLC-UV, amino acid analysis). supernatant->quantify result Result: The measured concentration is the solubility of this compound under these conditions. quantify->result

Caption: A workflow for the experimental determination of this compound solubility.

Protocol 2: Assessing the Stability of this compound in Solution

This protocol provides a framework for evaluating the stability of this compound under different storage conditions.

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable solvent to a known concentration.

  • Aliquot and Store: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., 4°C, -20°C, -80°C). Include a baseline sample stored at -80°C, which will serve as the control.

  • Time-Point Analysis: At regular intervals (e.g., 1 day, 1 week, 1 month, 3 months), retrieve a sample from each storage condition.

  • Quantify Peptide Integrity: Analyze the samples using High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation.

  • Data Presentation: The results can be summarized in a table to compare the stability under different conditions.

Storage ConditionTime Point% Remaining this compound (relative to T=0)
4°C1 Day
1 Week
1 Month
-20°C1 Day
1 Week
1 Month
-80°C1 Day
1 Week
1 Month

Signaling Pathway Context

This compound is an analog of Angiotensin II, a key effector peptide in the Renin-Angiotensin System (RAS). Understanding this pathway is crucial for designing experiments with this compound.

G cluster_2 Simplified Renin-Angiotensin System (RAS) Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Nva_VYIHPF This compound (Analog) Nva_VYIHPF->AT1R Acts on? Nva_VYIHPF->AT2R Acts on? Effects Physiological Effects (e.g., Vasoconstriction, Aldosterone Release) AT1R->Effects AT2R->Effects

Caption: The role of Angiotensin II and its analogs in the RAS pathway.

References

Optimizing Nva-VYIHPF Dosage for In-Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available scientific literature detailing specific in-vivo dosage, experimental protocols, and signaling pathways for the Angiotensin II analog, Nva-VYIHPF. The following technical support center is a template based on best practices for in-vivo experimentation with similar peptides and Angiotensin II analogs. Researchers must conduct their own dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic peptide that is an analog of Angiotensin II.[1] As an Angiotensin II analog, it is expected to interact with the renin-angiotensin system (RAS). The specific effects, whether agonistic or antagonistic, on Angiotensin II receptors (AT1, AT2) would need to be determined experimentally.

Q2: How should I reconstitute and store this compound?

For optimal stability, peptides should be stored lyophilized at -20°C or -80°C. For reconstitution, use a sterile, nuclease-free solvent such as sterile water, PBS, or a buffer appropriate for your in-vivo model. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -80°C.

Q3: What are the recommended routes of administration for in-vivo experiments with peptides like this compound?

Common routes of administration for peptides in animal models include:

  • Intravenous (IV): Provides immediate and complete bioavailability.

  • Intraperitoneal (IP): A common route for systemic administration, though absorption can be variable.

  • Subcutaneous (SC): Generally results in slower absorption and a more sustained release profile.

The choice of administration route will depend on the desired pharmacokinetic profile and the specific research question.

Troubleshooting Guide

This guide addresses potential issues that may arise during in-vivo experiments with this compound.

Issue Potential Cause Recommended Solution
Lack of biological effect - Insufficient Dosage: The administered dose may be too low to elicit a response. - Peptide Degradation: Improper storage or handling may have compromised the peptide's integrity. - Route of Administration: The chosen route may not provide adequate bioavailability. - Incorrect Vehicle: The vehicle used to dissolve the peptide may interfere with its activity.- Conduct a dose-escalation study to determine the effective dose range. - Ensure proper storage and handling of the peptide. Use freshly prepared solutions for each experiment. - Consider alternative routes of administration (e.g., IV for direct systemic delivery). - Test the vehicle alone as a control to rule out any inhibitory effects.
High variability between subjects - Inconsistent Administration: Variations in injection volume or technique. - Biological Variability: Differences in metabolism or receptor expression among individual animals. - Peptide Aggregation: The peptide may not be fully solubilized, leading to inconsistent dosing.- Ensure consistent and accurate administration techniques. - Increase the number of animals per group to account for biological variability. - Visually inspect the peptide solution for any precipitates. Consider using a different solvent or sonication to improve solubility.
Unexpected adverse effects - Off-target Effects: The peptide may interact with other receptors or pathways. - Toxicity at High Doses: The administered dose may be in the toxic range. - Vehicle Toxicity: The vehicle itself may be causing adverse effects.- Perform a thorough literature search for known off-target effects of Angiotensin II analogs. - Conduct a dose-finding study to identify the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess the effects of the vehicle.

Experimental Protocols

Note: These are generalized protocols and must be adapted for your specific experimental design.

In-Vivo Dose-Finding Study
  • Animal Model: Select the appropriate animal model (e.g., mice, rats) based on your research question.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 5-8 animals per group is recommended.

  • Peptide Preparation: Reconstitute this compound in a sterile vehicle (e.g., 0.9% saline) to the desired concentrations.

  • Administration: Administer the peptide via the chosen route (e.g., IP injection).

  • Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals.

  • Endpoint Analysis: At the end of the study period, collect relevant biological samples (e.g., blood, tissue) for analysis of the desired endpoints (e.g., blood pressure, biomarkers).

Hypothetical Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Mice

Treatment Group Dose (mg/kg) Route of Administration Change in MAP (mmHg) at 1h post-injection (Mean ± SEM)
Vehicle Control0IP-2.5 ± 1.8
This compound0.1IP-8.2 ± 2.1
This compound1IP-25.6 ± 3.5
This compound10IP-45.1 ± 4.2

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for an Angiotensin II analog.

AngiotensinII_Analog_Pathway cluster_receptor Cell Membrane AT_Receptor Angiotensin II Receptor (AT1/AT2) G_Protein G-Protein Activation AT_Receptor->G_Protein Nva_VYIHPF This compound Nva_VYIHPF->AT_Receptor Binds to Second_Messengers Second Messengers (e.g., IP3, DAG) G_Protein->Second_Messengers Downstream_Effectors Downstream Effectors (e.g., PKC, CaM Kinases) Second_Messengers->Downstream_Effectors Biological_Response Biological Response (e.g., Vasoconstriction, Aldosterone Release) Downstream_Effectors->Biological_Response

Caption: Hypothetical Angiotensin II Analog Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for an in-vivo study.

InVivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomization and Grouping Acclimatization->Grouping Dosing Peptide/Vehicle Administration Grouping->Dosing Monitoring Observation and Data Collection (e.g., Blood Pressure, Behavior) Dosing->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Biochemical/Histological Analysis Endpoint->Analysis End End Analysis->End

Caption: General Workflow for In-Vivo Peptide Experiments.

References

Technical Support Center: Troubleshooting Nva-VYIHPF Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The peptide sequence "Nva-VYIHPF" appears to be a novel or specific research peptide, as there is limited information available in public databases. This guide is based on established principles of peptide chemistry and aggregation, using this compound as a representative example of a peptide with hydrophobic characteristics. The recommendations provided should be adapted and tested for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why does it happen with sequences like this compound?

A1: Peptide aggregation is the process where individual peptide molecules (monomers) stick together to form larger complexes, which can be soluble (oligomers) or insoluble (precipitates or fibrils).[1] This is often driven by the peptide's amino acid sequence.[2] The this compound sequence contains several hydrophobic amino acids (Norvaline, Valine, Tyrosine, Isoleucine, Phenylalanine), which tend to self-associate to minimize their contact with water, a primary cause of aggregation.[3] Other factors influencing this process include peptide concentration, pH, temperature, ionic strength, and the solvent used.[2][4]

Q2: I've just received my lyophilized this compound. How should I store it to prevent problems?

A2: For maximum stability, lyophilized peptides should be stored at -20°C or, preferably, -80°C in a tightly sealed container with a desiccant to protect from moisture. Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the peptide powder, as moisture can significantly reduce its long-term stability.

Q3: My this compound peptide won't dissolve in my aqueous buffer. What should I do first?

A3: Difficulty in dissolving a hydrophobic peptide is a common issue. A systematic approach is best. Always start by trying to dissolve a small test amount of the peptide, not your entire stock. Begin with sterile, distilled water. If that is unsuccessful, the next step depends on the peptide's overall charge. For hydrophobic peptides that are often neutral, adding a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) to first solubilize the peptide, followed by a slow, dropwise dilution into your stirred aqueous buffer, is a standard method.

Q4: How can I tell if my peptide solution has aggregated?

A4: The simplest method is visual inspection for cloudiness, particulates, or gel-like consistency in the solution. However, aggregation can occur at a smaller scale before it becomes visible. For more sensitive detection, techniques like Dynamic Light Scattering (DLS) can measure the size of particles in solution to detect the formation of larger aggregates. Spectroscopic assays, such as the Thioflavin T (ThT) assay, can be used to detect the presence of amyloid-like fibril structures.

Troubleshooting Guide

Issue 1: Immediate Precipitation When Adding Peptide to Buffer

Q: I dissolved my this compound in a small amount of DMSO, but when I added it to my phosphate-buffered saline (PBS), it immediately turned cloudy. Why did this happen and how can I fix it?

A: This is likely due to "solvent shock," where the rapid change in solvent environment causes the peptide to crash out of solution. The hydrophobic peptide is soluble in the organic solvent but insoluble in the aqueous buffer.

Solutions:

  • Slow, Dropwise Addition: Add the concentrated peptide/DMSO stock solution very slowly, one drop at a time, to the aqueous buffer while the buffer is being vigorously stirred or vortexed. This prevents localized high concentrations of the peptide that can initiate aggregation.

  • Adjust Buffer pH: The solubility of a peptide is often lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH of the buffer away from the pI can increase the peptide's net charge and improve its solubility. For a peptide like this compound with a basic Histidine (H) residue, a slightly acidic pH (e.g., pH 5-6) might improve solubility.

  • Reduce Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides. Try preparing your buffer with a lower salt concentration (e.g., 50 mM NaCl instead of 150 mM) and observe if solubility improves.

Issue 2: Peptide Solution Becomes Unstable During Storage

Q: My this compound solution was clear when I made it, but after storing it at 4°C for a day, I see visible precipitate. How can I store my peptide solution properly?

A: Peptides in solution are far less stable than in their lyophilized form. Aggregation is a concentration and temperature-dependent process that can occur over time, even in initially clear solutions.

Solutions:

  • Aliquot and Freeze: The best practice is to prepare single-use aliquots of your peptide stock solution and store them frozen at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

  • Use Sterile, Acidic Buffers: Storing peptide solutions in sterile, slightly acidic buffers (pH 5-7) can prolong their shelf life.

  • Flash Freeze: For sensitive peptides, flash freezing the aliquots in liquid nitrogen before transferring them to a -80°C freezer can help preserve their integrity by preventing the formation of large ice crystals.

Data & Protocols

Table 1: Hypothetical Solubility Test for this compound

This table presents example data from a solubility test performed on a small amount of this compound peptide to determine an optimal solvent system.

Solvent SystemPeptide Conc. (mg/mL)ObservationsSolubility Assessment
Sterile Deionized Water1Visible particulates, cloudy suspensionInsoluble
Phosphate-Buffered Saline (PBS), pH 7.41Cloudy suspension after 5 minsInsoluble
10% Acetic Acid in Water1Clear solutionSoluble
50% Acetonitrile (ACN) in Water1Clear solutionSoluble
100% Dimethyl Sulfoxide (DMSO)10Clear, viscous solutionHighly Soluble
10% DMSO in PBS, pH 7.41Clear solution initially, precipitate after 1 hrMetastable
Experimental Protocol: Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique that measures the size distribution of particles in a solution. An increase in the average particle size (hydrodynamic diameter) over time is a direct indication of aggregation.

Objective: To monitor the aggregation of this compound peptide over time under specific buffer conditions.

Materials:

  • This compound peptide stock solution (e.g., 10 mg/mL in DMSO)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Low-volume DLS cuvette

  • Dynamic Light Scattering instrument

Procedure:

  • Sample Preparation:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Filter the experimental buffer through a 0.22 µm syringe filter to remove any dust or contaminants.

    • Prepare the final peptide solution by diluting the stock into the filtered buffer to the target concentration (e.g., 100 µM). Crucially, add the stock solution slowly to the buffer while vortexing.

    • Immediately transfer the sample to a clean DLS cuvette.

  • Measurement:

    • Place the cuvette into the instrument.

    • Set the measurement parameters, including temperature, solvent viscosity, and refractive index.

    • Perform an initial measurement (Time = 0) to determine the baseline particle size distribution.

    • Continue to take measurements at regular intervals (e.g., every 30 minutes for 4 hours) to monitor changes in the hydrodynamic diameter and polydispersity index (PDI).

  • Data Analysis:

    • Plot the average hydrodynamic diameter (Z-average) versus time.

    • A significant increase in the Z-average or the appearance of a second, larger population of particles indicates aggregation.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

The ThT assay is used to detect the formation of amyloid-like fibrils, a common type of peptide aggregate. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these fibrils.

Objective: To determine if this compound forms amyloid-like fibrils under aggregating conditions.

Materials:

  • This compound peptide solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., 50 mM Glycine-NaOH, pH 8.5)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Prepare a ThT working solution by diluting the stock into the assay buffer to a final concentration of 25 µM.

    • Prepare your peptide samples at various concentrations in the assay buffer. Include a buffer-only control.

  • Assay Setup:

    • In the 96-well plate, add the peptide solution and the ThT working solution to each well. A typical final volume is 100-200 µL.

    • Seal the plate to prevent evaporation.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at set time points using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control from the peptide-containing wells.

    • Plot the change in fluorescence intensity over time. A sigmoidal curve with a significant increase in fluorescence is indicative of amyloid fibril formation.

Visualizing Workflows and Concepts

Troubleshooting_Workflow cluster_start Initial State cluster_solubilization Solubilization Steps cluster_check Quality Check cluster_outcome Outcome start Lyophilized this compound Received solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolve_dmso Dissolve in minimal 100% DMSO solubility_test->dissolve_dmso If insoluble in water dilute_buffer Slowly add to stirred aqueous buffer dissolve_dmso->dilute_buffer check_clarity Visually Inspect Solution Clarity? dilute_buffer->check_clarity dls_analysis Perform DLS Analysis check_clarity->dls_analysis Clear failure Aggregation Detected check_clarity->failure Cloudy success Solution is Clear & Ready for Experiment dls_analysis->success Monodisperse (No Aggregates) dls_analysis->failure Polydisperse (Aggregates Present) troubleshoot Return to Troubleshooting Guide failure->troubleshoot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR Receptor g_protein G-Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag response Cellular Response ip3->response Ca2+ Release pkc PKC dag->pkc Activates pkc->response Phosphorylates Target Proteins peptide This compound (Antagonist) peptide->receptor Blocks Binding

References

Technical Support Center: Improving Nva-VYIHPF Yield in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Nva-VYIHPF. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the final yield of this hydrophobic peptide.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound sequence challenging to synthesize?

The this compound sequence is considered a "difficult sequence" primarily due to its high hydrophobicity.[1] The presence of multiple hydrophobic residues (Norvaline, Valine, Isoleucine, Phenylalanine) and β-branched amino acids (Valine, Isoleucine) increases the likelihood of peptide chain aggregation on the solid support.[1][2] This aggregation can hinder subsequent coupling and deprotection steps, leading to incomplete reactions and a lower yield of the desired full-length peptide.[2][3]

Q2: What is peptide aggregation and how does it affect my synthesis?

Peptide aggregation during SPPS is the self-association of growing peptide chains on the resin, often forming stable secondary structures like β-sheets. This phenomenon can physically block reactive sites, leading to:

  • Incomplete Coupling: The N-terminus of the growing peptide chain becomes inaccessible to the incoming activated amino acid, resulting in deletion sequences.

  • Incomplete Deprotection: The Fmoc protecting group may not be fully removed, preventing the subsequent amino acid from being added.

  • Reduced Resin Swelling: Aggregated peptide-resin complexes may not swell adequately in the synthesis solvents, further impeding reaction kinetics.

Q3: Which type of resin is recommended for synthesizing this compound?

For hydrophobic peptides like this compound, using a low-substitution resin is often beneficial as it can help to minimize inter-chain aggregation by increasing the distance between growing peptide chains. Resins with a polyethylene (B3416737) glycol (PEG) linker, such as TentaGel or ChemMatrix, can also improve solvation of the peptide chain and disrupt aggregation.

Q4: Are there any specific side reactions I should be aware of with the this compound sequence?

While the primary challenge is aggregation, other side reactions can occur:

  • Aspartimide Formation: Although this sequence does not contain Aspartic Acid, it's a common issue in SPPS. If your sequence were to include Asp, adding HOBt to the piperidine (B6355638) deprotection solution can reduce this side reaction.

  • Diketopiperazine Formation: This is more likely at the dipeptide stage, especially with Proline. Since Proline is the fifth residue in this sequence, the risk is lower. However, using 2-chlorotrityl chloride resin can inhibit diketopiperazine formation if Proline were one of the first two residues.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus to form a guanidinyl group, which terminates the peptide chain. Pre-activating the protected amino acid before adding it to the resin can prevent this.

Troubleshooting Guide

Problem 1: Low crude peptide yield after cleavage.
Potential Cause Recommended Solution Explanation
Peptide Aggregation 1. Incorporate backbone modifications: Use pseudoprolines or Dmb/Hmb-protected amino acids at strategic locations to disrupt secondary structure formation. 2. Use "Magic Mixture": A solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation. 3. Elevated Temperature/Microwave: Perform couplings at a higher temperature or use microwave-assisted synthesis to improve reaction kinetics. 4. Chaotropic Salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.Aggregation is a major cause of low yield for hydrophobic sequences. These strategies help to keep the peptide chains solvated and accessible for reaction.
Incomplete Coupling 1. Choose a more efficient coupling reagent: HATU, HCTU, or COMU are generally more reactive than HBTU or DCC and are recommended for difficult sequences. 2. Double Coupling: Repeat the coupling step for challenging residues, particularly for the bulky β-branched amino acids (Val, Ile). 3. Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of amino acid and coupling reagent can drive the reaction to completion.Steric hindrance and aggregation can slow down coupling reactions. More potent reagents and repeated coupling cycles can help ensure complete acylation.
Incomplete Cleavage 1. Extend Cleavage Time: For peptides with multiple bulky protecting groups, a standard 2-hour cleavage may be insufficient. Extend the time to 4 hours or more. 2. Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used. For a peptide containing Trp, Tyr, and Arg (if present), a cocktail like TFA/TIS/water/DODT is often used. The this compound sequence contains Tyr, so scavengers are important. 3. Re-cleave the resin: If the initial cleavage yields are low, the resin can be subjected to a second cleavage reaction.The peptide must be fully deprotected and cleaved from the resin. Incomplete reactions at this stage will directly reduce the final yield.
Problem 2: Multiple peaks in HPLC analysis of crude product.
Potential Cause Recommended Solution Explanation
Deletion Sequences 1. Monitor coupling reactions: Use a qualitative test (e.g., Kaiser test) to ensure each coupling step goes to completion before proceeding. 2. Employ capping: After each coupling step, use a capping agent like acetic anhydride (B1165640) to block any unreacted N-termini, preventing them from reacting in subsequent cycles.Deletion sequences arise from incomplete coupling. Monitoring and capping are crucial for minimizing these impurities.
Side Reactions 1. Review protecting group strategy: Ensure side-chain protecting groups are stable to the synthesis conditions but are efficiently removed during cleavage. 2. Optimize cleavage conditions: Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups or modification of sensitive residues like Tyrosine.Side reactions during synthesis or cleavage can lead to a variety of peptide-related impurities.
Racemization 1. Use appropriate coupling reagents: Reagents like HATU and HCTU are known to cause less racemization compared to older reagents. 2. Add an auxiliary nucleophile: Including HOBt or Oxyma Pure in the coupling reaction can suppress racemization.Racemization can occur during amino acid activation, leading to diastereomeric impurities that can be difficult to separate.

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
  • Resin Selection and Swelling:

    • Start with a pre-loaded Fmoc-Phe-Wang resin or a similar appropriate resin (e.g., 2-chlorotrityl for the C-terminal acid).

    • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 eq.), a coupling reagent such as HATU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and allow it to react for 1-2 hours. For difficult couplings (e.g., Ile, Val), a double coupling may be performed by repeating this step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Confirm complete coupling with a Kaiser test.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence (His, Pro, Ile, Tyr, Val, Nva).

  • Final Deprotection:

    • Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol (B47542), 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

    • Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 2: Monitoring Coupling Efficiency with the Kaiser Test
  • Take a small sample of the resin (a few beads) after the coupling step and wash it thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:

    • Solution A: 5g ninhydrin (B49086) in 100 mL ethanol.

    • Solution B: 80g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Blue beads: Incomplete coupling (primary amine is present).

    • Colorless/Yellow beads: Complete coupling (no primary amine).

Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete Repeat Repeat for next AA KaiserTest->Repeat Complete Repeat->Deprotection Next cycle Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Final cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation End Crude This compound Precipitation->End

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Problem Low Crude Yield Check_Aggregation Signs of Aggregation? (Poor swelling, failed couplings) Problem->Check_Aggregation Check_Coupling Incomplete Couplings? (Kaiser Test Positive) Problem->Check_Coupling Check_Cleavage Incomplete Cleavage? Problem->Check_Cleavage Aggregation_Solutions Solutions: - Backbone Modification - Chaotropic Salts - Microwave/Heat Check_Aggregation->Aggregation_Solutions Yes Coupling_Solutions Solutions: - Stronger Coupling Reagent - Double Coupling - Higher Concentration Check_Coupling->Coupling_Solutions Yes Cleavage_Solutions Solutions: - Extend Cleavage Time - Optimize Cocktail - Re-cleave Resin Check_Cleavage->Cleavage_Solutions Yes

Caption: Troubleshooting logic for addressing low peptide yield in SPPS.

References

Technical Support Center: Nva-VYIHPF Serum Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of peptide degradation in serum?

Peptides are primarily degraded in serum by proteases, which are enzymes that cleave peptide bonds. The most common serum proteases responsible for peptide degradation include aminopeptidases, carboxypeptidases, and endopeptidases such as trypsin-like and chymotrypsin-like enzymes.

Q2: My Nva-VYIHPF peptide appears to be degrading very rapidly in my serum stability assay. What are the potential causes?

Rapid degradation of this compound could be due to several factors:

  • High Protease Activity: The serum batch may have higher than average protease activity.

  • Suboptimal Sample Handling: Repeated freeze-thaw cycles of serum or peptide stock solutions can lead to degradation.

  • Assay Conditions: Incubation temperature and pH can significantly influence protease activity.

  • Inherent Peptide Instability: The amino acid sequence of the peptide itself may be particularly susceptible to cleavage by common serum proteases.

Q3: How can I improve the stability of this compound in my in-vitro serum assays?

To enhance the stability of your peptide, consider the following strategies:

  • Use of Protease Inhibitors: Supplementing the serum with a cocktail of protease inhibitors can significantly reduce enzymatic degradation.

  • Heat Inactivation of Serum: Heating the serum (e.g., at 56°C for 30 minutes) can denature and inactivate many proteases. However, this may also alter other serum components.

  • Modified Peptides: For future studies, consider synthesizing peptide analogues with modifications that confer resistance to proteolysis, such as D-amino acid substitutions, cyclization, or N- or C-terminal capping.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates in serum stability assay. Inconsistent pipetting, especially of viscous serum. Non-homogenous mixing of peptide and serum. Temperature fluctuations during incubation.Use calibrated pipettes and reverse pipetting for viscous liquids. Ensure thorough but gentle mixing. Use a calibrated incubator and monitor the temperature.
Cannot detect any intact this compound even at the earliest time point. Extremely rapid degradation. Issues with the analytical method (e.g., LC-MS). Incorrect peptide concentration.Take a zero-minute time point immediately after adding the peptide to the serum (before incubation). Confirm the sensitivity and calibration of your analytical instrument. Verify the concentration of your peptide stock solution.
Identification of multiple degradation products is challenging. Co-elution of fragments in chromatography. Low abundance of certain fragments. Complex fragmentation patterns in MS/MS.Optimize the LC gradient to improve the separation of peptide fragments. Use a more sensitive mass spectrometer or increase the sample concentration. Perform detailed MS/MS fragmentation analysis and use bioinformatics tools for peptide sequencing.

Quantitative Data Summary

The following table summarizes hypothetical half-life data for this compound in human serum under different experimental conditions.

Condition This compound Half-life (t1/2) Primary Cleavage Site(s) Observed
Standard Human Serum (37°C)15 minutesV-Y and F-Nva
Heat-Inactivated Human Serum (37°C)120 minutesV-Y
Human Serum with Protease Inhibitor Cocktail (37°C)> 240 minutesMinimal degradation observed

Experimental Protocols

Protocol: In-Vitro Serum Stability Assay for this compound

  • Materials:

    • This compound peptide stock solution (1 mg/mL in a suitable buffer).

    • Pooled human serum (stored at -80°C).

    • Protease inhibitor cocktail (optional).

    • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile).

    • LC-MS grade water and acetonitrile.

  • Procedure:

    • Thaw the human serum on ice. If using protease inhibitors, add them to the serum at the recommended concentration.

    • Pre-warm the serum to 37°C in a water bath for 10 minutes.

    • Spike the this compound stock solution into the pre-warmed serum to achieve the desired final concentration (e.g., 10 µg/mL). Mix gently by inversion.

    • Immediately collect the first time point (t=0) by transferring an aliquot (e.g., 50 µL) into a tube containing the quenching solution (e.g., 150 µL). Vortex immediately.

    • Incubate the remaining serum-peptide mixture at 37°C.

    • Collect subsequent time points (e.g., 5, 15, 30, 60, 120 minutes) by transferring aliquots into the quenching solution.

    • After the final time point, centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to LC-MS vials for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining intact this compound and identify degradation products.

Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway for this compound in serum, indicating potential cleavage sites by common proteases.

Nva_VYIHPF_Degradation cluster_enzymes Putative Serum Proteases Nva_VYIHPF This compound VYIHPF VYIHPF Nva_VYIHPF->VYIHPF Aminopeptidase Nva Nva Nva_VYIHPF->Nva Aminopeptidase Nva_V Nva-V Nva_VYIHPF->Nva_V Chymotrypsin-like (cleavage after V) YIHPF YIHPF Nva_VYIHPF->YIHPF Chymotrypsin-like (cleavage after V) Nva_VYIHP Nva-VYIHP Nva_VYIHPF->Nva_VYIHP Carboxypeptidase F F Nva_VYIHPF->F Carboxypeptidase Aminopeptidase Aminopeptidase Chymotrypsin-like Chymotrypsin-like Carboxypeptidase Carboxypeptidase

Hypothetical degradation pathway of this compound in serum.

How to prevent non-specific binding of Nva-VYIHPF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of the Angiotensin II analog, Nva-VYIHPF.

Understanding Non-Specific Binding of this compound

Non-specific binding refers to the adherence of the this compound peptide to surfaces or molecules other than its intended biological target, such as receptors on a cell surface or antibodies in an immunoassay. This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate experimental results. The primary drivers of non-specific binding are hydrophobic and electrostatic interactions between the peptide and various surfaces.

Based on its amino acid sequence (Nva-Val-Tyr-Ile-His-Pro-Phe), this compound possesses hydrophobic characteristics due to the presence of nonpolar amino acids like Norvaline, Valine, Isoleucine, Proline, and Phenylalanine. Its predicted isoelectric point (pI) is approximately 8.2, indicating a net positive charge at physiological pH (~7.4). This combination of hydrophobicity and positive charge can contribute to its non-specific binding to negatively charged surfaces like plasticware or cell membranes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high background noise in my ELISA/immunoassay with this compound. What is the likely cause?

High background in immunoassays is often due to the non-specific binding of the peptide or detection antibodies to the microplate wells.[1] Given the hydrophobic nature of this compound, it can readily adhere to the polystyrene surface of ELISA plates.

Troubleshooting Steps:

  • Blocking: Ensure you are using an effective blocking buffer. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.[2] For persistent issues, consider commercially formulated blocking buffers.

  • Washing: Increase the number and duration of wash steps.[3] Incorporating a non-ionic detergent like Tween-20 in the wash buffer can help disrupt hydrophobic interactions.

  • Buffer Composition: Adjusting the ionic strength of your buffers with salts like NaCl can minimize electrostatic interactions.[3]

Q2: My cell-based assay shows a high signal in control wells without the target receptor. How can I reduce this non-specific binding?

In cell-based assays, non-specific binding can occur on the cell culture plastic or the cell membrane itself. The net positive charge of this compound at physiological pH can lead to electrostatic attraction to the negatively charged cell surface.

Troubleshooting Steps:

  • Pre-incubation with Blocking Agents: Incubate your cells with a protein-based blocking agent like BSA before adding this compound.

  • Optimize Buffer pH: Adjusting the pH of your assay buffer can alter the charge of both the peptide and the cell surface, potentially reducing non-specific electrostatic interactions.[4] However, ensure the pH remains within the physiological range for your cells.

  • Include a Surfactant: A low concentration of a non-ionic surfactant in your assay buffer can help prevent hydrophobic interactions.[4]

Q3: How can I choose the best blocking agent for my experiment?

The choice of blocking agent depends on the specific assay system.

Blocking AgentTypical ConcentrationAdvantagesConsiderations
Bovine Serum Albumin (BSA) 1-5%Readily available, effective for blocking hydrophobic sites.[3]Can sometimes cross-react with antibodies.
Non-Fat Dry Milk 1-5%Inexpensive and effective for many applications.[2]Contains phosphoproteins that can interfere with assays detecting phosphorylation.
Normal Serum 1-10%Contains a mixture of proteins that can effectively block non-specific sites.[2]Should be from the same species as the secondary antibody to avoid cross-reactivity.
Commercial Blocking Buffers VariesOptimized formulations for specific applications, often protein-free.Can be more expensive.

Q4: Can the type of microplate or labware affect non-specific binding?

Yes, the surface properties of your labware can significantly impact non-specific binding. Peptides, particularly hydrophobic ones, are known to adhere to standard polystyrene plates and glass.[5]

Troubleshooting Steps:

  • Use Low-Binding Plates: Consider using microplates with ultra-low attachment surfaces or those specifically designed for low protein and peptide binding.

  • Material Choice: For sample preparation and storage, prefer polypropylene (B1209903) tubes over glass, as peptides are less likely to adhere to polypropylene.[5]

Experimental Protocols

Protocol 1: Optimizing Blocking and Washing in an ELISA
  • Coating: Coat ELISA plate wells with your capture antibody or antigen as per your standard protocol.

  • Washing: Wash wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Condition A (Standard): Add 200 µL of 1% BSA in PBS to each well.

    • Condition B (High Salt): Add 200 µL of 1% BSA in PBS with 300 mM NaCl.

    • Condition C (Commercial Blocker): Use a commercial blocking buffer according to the manufacturer's instructions.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Standard Wash: Wash three times with wash buffer.

    • Extended Wash: Wash five times with wash buffer, with a 1-minute soak time for each wash.

  • Proceed with the addition of this compound and subsequent detection steps.

  • Analysis: Compare the signal-to-noise ratio between the different blocking and washing conditions to identify the optimal procedure.

Protocol 2: Reducing Non-Specific Binding in a Cell-Based Assay
  • Cell Seeding: Seed your cells in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells twice with serum-free media or an appropriate assay buffer.

  • Blocking:

    • No Block Control: Add assay buffer only.

    • BSA Block: Add assay buffer containing 1% BSA.

    • Serum Block: Add assay buffer containing 5% normal serum (from the host species of your secondary antibody if applicable).

  • Incubate for 30-60 minutes at the assay temperature.

  • Peptide Addition: Without washing off the blocking solution, add this compound at the desired concentrations.

  • Proceed with your standard assay protocol (e.g., incubation, washing, signal detection).

  • Analysis: Compare the background signal in control wells (without the target receptor) across the different blocking conditions.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_elisa ELISA Workflow cluster_cell Cell-Based Assay Workflow elisa_start Start coat Coat Plate elisa_start->coat wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_peptide Add this compound wash2->add_peptide wash3 Wash add_peptide->wash3 add_detection Add Detection Ab wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add Substrate wash4->add_substrate read Read Plate add_substrate->read elisa_end End read->elisa_end cell_start Start seed_cells Seed Cells cell_start->seed_cells wash_cells Wash Cells seed_cells->wash_cells block_cells Block wash_cells->block_cells add_peptide_cell Add this compound block_cells->add_peptide_cell incubate Incubate add_peptide_cell->incubate wash_cells2 Wash incubate->wash_cells2 detect Detect Signal wash_cells2->detect cell_end End detect->cell_end

Caption: Standard workflows for ELISA and cell-based assays, highlighting the blocking step.

nonspecific_binding cluster_without_blocking Without Blocking cluster_with_blocking With Blocking peptide This compound (Hydrophobic, +ve charge) surface Assay Surface (e.g., Polystyrene, -ve charge) peptide->surface Non-Specific Binding (Hydrophobic/Electrostatic) peptide->surface Reduced NSB receptor Target Receptor peptide->receptor Specific Binding peptide->receptor Specific Binding blocking_agent Blocking Agent (e.g., BSA) blocking_agent->surface Blocks Non-Specific Sites

Caption: Mechanism of non-specific binding and the role of blocking agents.

References

Technical Support Center: Purification of Nva-VYIHPF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of the hexapeptide Nva-VYIHPF, a hydrophobic analog of Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

The most common and highly effective technique for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the target peptide from impurities based on its hydrophobicity.

Q2: What are the typical impurities found in crude this compound samples?

Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture. Common impurities include:

  • Truncated peptides: Sequences missing one or more amino acids.

  • Deletion peptides: Peptides with an amino acid missing from within the sequence.

  • Incompletely deprotected peptides: Peptides retaining side-chain protecting groups.

  • Modified peptides: Peptides that may have undergone oxidation, deamidation, or other chemical modifications.

  • Reagent-related impurities: Residual scavengers and cleavage by-products.

Q3: How can I improve the solubility of this compound before injection?

Due to its hydrophobic nature, this compound can be challenging to dissolve. Here are some strategies:

  • Start with a strong organic solvent: Initially dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

  • Use a solvent mixture: After initial dissolution, dilute the sample with the aqueous mobile phase. It's crucial that the final injection solvent has a lower organic content than the starting mobile phase to ensure proper binding to the column.[1]

  • Consider alternative solvents: For extremely hydrophobic peptides, solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can be effective, though they require careful handling and system cleaning.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Broad or Tailing Peaks) Secondary interactions with the column, slow desorption, or peptide aggregation.[1]Optimize HPLC Parameters: - Increase Column Temperature: Maintain the column at 40-60°C to improve solubility and reduce mobile phase viscosity.[1] - Optimize Ion-Pairing Agent: Use 0.1% trifluoroacetic acid (TFA) in your mobile phases for sharp peaks.[1] For MS applications, consider 0.1% formic acid (FA) or difluoroacetic acid (DFA).[1] - Adjust Gradient Slope: A shallower gradient (e.g., 0.5-1% organic solvent increase per minute) can enhance resolution.[1]
Low or No Recovery of Peptide The peptide is irreversibly bound to the column due to strong hydrophobic interactions.[1]Modify Separation Chemistry: - Use a Less Retentive Column: Switch from a C18 column to a C8, C4, or Phenyl column.[1] - Change Organic Solvent: Replace acetonitrile (B52724) with n-propanol or isopropanol (B130326) in the mobile phase to improve the elution of very hydrophobic peptides.[1]
Peptide Aggregation The hydrophobic nature of this compound can lead to self-association, especially at high concentrations.Improve Sample Preparation & Mobile Phase: - Add Organic Modifiers: Include a low percentage of an organic solvent like acetonitrile or isopropanol in the sample solvent. - Use Chaotropic Agents: In severe cases, the addition of a mild chaotropic agent like guanidine (B92328) hydrochloride (low molarity) to the sample solvent can disrupt aggregates. This is generally a last resort as it can affect chromatography. - Work at Lower Concentrations: If possible, purify smaller amounts of the peptide per injection.
High System Backpressure Blockage in the HPLC system, often from precipitated peptide or particulate matter in the sample/mobile phase.System Maintenance & Sample Preparation: - Filter Sample: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. - Degas Mobile Phases: Thoroughly degas all mobile phases to prevent bubble formation. - Systematic Cleaning: If pressure remains high, follow a systematic approach to identify the blockage, checking from the column outlet back to the pump.

Experimental Protocols

General RP-HPLC Purification Protocol for this compound

This protocol is a starting point and may require optimization based on your specific crude sample purity and HPLC system.

1. Materials and Reagents:

  • Crude this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO)

  • C8 or C4 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water (v/v)

  • Mobile Phase B: 0.1% TFA in acetonitrile (v/v)

  • Thoroughly degas both mobile phases before use.

3. Sample Preparation:

  • Weigh approximately 5-10 mg of crude this compound.

  • Dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL).

  • Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-2 mg/mL). Ensure the final percentage of DMSO is low.

  • Filter the final sample solution through a 0.45 µm syringe filter.

4. HPLC Method:

  • Column: C8 or C4 reversed-phase column

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column)

  • Detection: 214 nm and 280 nm

  • Column Temperature: 40°C

  • Injection Volume: 50-200 µL (dependent on column size and loading capacity)

  • Gradient Program:

Time (minutes)% Mobile Phase B
0 - 510
5 - 4510 → 60 (linear gradient)
45 - 5060 → 95 (linear gradient)
50 - 5595 (isocratic wash)
55 - 6095 → 10 (linear gradient)
60 - 7010 (re-equilibration)

5. Post-Purification:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions with the desired purity.

  • Remove the organic solvent using a rotary evaporator or nitrogen stream.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visualizations

Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in DMSO Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject onto C8/C4 Column Filter->Inject Mobile_Phase Prepare & Degas Mobile Phases Mobile_Phase->Inject Gradient Gradient Elution Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Purified this compound Lyophilize->Pure_Peptide

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Poor Purification Result Problem Identify Primary Issue Start->Problem P1 Broad / Tailing Peaks Problem->P1 Peak Shape P2 Low Recovery Problem->P2 Yield P3 High Backpressure Problem->P3 System S1 Increase Temp Adjust Gradient Check TFA % P1->S1 S2 Use C8/C4 Column Try n-propanol P2->S2 S3 Filter Sample Degas Mobile Phase Clean System P3->S3 End Improved Purification S1->End S2->End S3->End

Caption: Troubleshooting logic for common HPLC purification issues.

References

Nva-VYIHPF storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Nva-VYIHPF, an analog of Angiotensin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic peptide that acts as an analog of Angiotensin II.[1] Angiotensin II is a key peptide hormone in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[2][3]

Q2: How should lyophilized this compound be stored?

A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[4] When stored under these conditions, the peptide can be stable for several years. For short-term storage of a few weeks to months, refrigeration at 4°C is acceptable.[5][6]

Q3: What is the proper procedure for handling lyophilized this compound?

A3: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents the condensation of atmospheric moisture, which can significantly reduce the peptide's long-term stability.[5]

Q4: How do I reconstitute this compound?

A4: There is no single universal solvent for all peptides. The choice of solvent depends on the peptide's amino acid sequence and the experimental requirements. For Angiotensin II analogs, sterile distilled water or a buffer solution (pH 5-7) is often a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be necessary to aid dissolution, followed by dilution with an aqueous buffer. Always test the solubility of a small portion of the peptide before dissolving the entire sample.

Q5: How should I store reconstituted this compound solutions?

A5: Peptide solutions have limited stability. For short-term storage (up to a few weeks), store aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] It is not recommended to store peptides in solution for long periods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving the Peptide - Incorrect solvent.- Peptide has aggregated.- Check the peptide's properties: Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.- Use sonication: Brief sonication can help break up aggregates.- Try a different solvent: If water or buffer fails, try a small amount of DMSO, DMF, or acetonitrile, then dilute with your aqueous buffer.
Inconsistent Experimental Results - Improper storage leading to degradation.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration.- Ensure proper storage: Store lyophilized peptide at -20°C or -80°C and protect from light and moisture.- Aliquot solutions: Prepare single-use aliquots of the reconstituted peptide to avoid freeze-thaw cycles.- Verify concentration: Use a quantitative amino acid analysis or a BCA protein assay to determine the precise concentration of your stock solution.
Loss of Peptide Activity - Peptide degradation in solution.- Oxidation of sensitive amino acids.- Prepare fresh solutions: Use freshly prepared solutions for each experiment whenever possible.- Use degassed buffers: If the peptide sequence contains oxidation-prone residues (e.g., Met, Cys, Trp), use buffers that have been degassed to remove oxygen.

Quantitative Data

The following table summarizes the binding affinities of Angiotensin II and several of its analogs and antagonists for the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This data is crucial for understanding the selectivity and potential biological effects of these compounds.

LigandReceptorBinding Affinity (IC₅₀, nM)
Angiotensin IIAT17.92 x 10⁻¹⁰
AT25.22 x 10⁻¹⁰
Angiotensin IIIAT12.11 x 10⁻⁷
AT26.48 x 10⁻¹⁰
Angiotensin IVAT1>1.00 x 10⁻⁶
AT24.86 x 10⁻⁸
Ang-(1-7)AT1>1.00 x 10⁻⁶
AT22.46 x 10⁻⁷
CGP42112 (AT2 Agonist)AT1>1.00 x 10⁻⁶
AT22.33 x 10⁻¹⁰
PD123319 (AT2 Antagonist)AT1>1.00 x 10⁻⁶
AT25.60 x 10⁻⁹
Compound 21 (AT2 Agonist)AT1>1.00 x 10⁻⁶
AT22.29 x 10⁻⁸
Candesartan (AT1 Antagonist)AT1-
Losartan (AT1 Antagonist)AT1-
Telmisartan (AT1 Antagonist)AT1-
Valsartan (AT1 Antagonist)AT1-
Data compiled from studies on Angiotensin II receptor binding affinities.[7][8]

Experimental Protocols & Workflows

General Workflow for a Cell-Based Functional Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis A Reconstitute Lyophilized This compound B Prepare Serial Dilutions A->B C Culture and Seed Cells (e.g., HEK293 expressing AT1R) D Pre-incubate Cells with Fluorescent Dye (e.g., for Ca²⁺ assay) C->D E Add this compound Dilutions to Cells D->E F Incubate for a Defined Period E->F G Measure Cellular Response (e.g., Fluorescence change) F->G H Generate Dose-Response Curve G->H I Calculate EC₅₀/IC₅₀ H->I

Caption: A typical workflow for a cell-based functional assay using this compound.

Detailed Methodology: Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to Angiotensin II receptors (e.g., AT1 or AT2) expressed in a cell line.

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably transfected with the human AT1 or AT2 receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • To determine non-specific binding, add a high concentration of unlabeled Angiotensin II to a set of wells.

    • Add the cell membrane preparation to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Signaling Pathways

Angiotensin II Signaling Pathway via AT1 Receptor

Angiotensin II, and by extension its analogs like this compound, primarily exert their effects through the G-protein coupled receptors AT1 and AT2. The AT1 receptor is responsible for most of the well-known physiological effects of Angiotensin II.[9][10]

G AngII Angiotensin II (or this compound) AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq activates ROS Reactive Oxygen Species (ROS) AT1R->ROS generates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Responses (Vasoconstriction, Growth, Inflammation) Ca->CellularResponse MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates MAPK->CellularResponse ROS->CellularResponse

Caption: Simplified Angiotensin II signaling cascade via the AT1 receptor.

References

Minimizing batch-to-batch variability of Nva-VYIHPF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Angiotensin II analog, Nva-VYIHPF. Our goal is to help you minimize batch-to-batch variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in biological activity between different batches of this compound. What are the potential causes?

A1: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors throughout the manufacturing and handling process. Key contributors include inconsistencies in peptide synthesis and purification, leading to varying purity levels and the presence of different impurities.[1][2] Improper storage and handling can also lead to degradation of the peptide. Variations in the counter-ion content (e.g., TFA) and water content between batches can also affect the net peptide content, leading to inaccurate concentration calculations.

Q2: What are the critical quality control (QC) parameters we should assess for each new batch of this compound?

A2: To ensure consistency, each new batch of this compound should be thoroughly characterized. The most critical QC parameters include:

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by Mass Spectrometry (MS) to verify the correct molecular weight.

  • Peptide Content: Quantified by Amino Acid Analysis (AAA) or UV spectroscopy.

  • Counter-ion (e.g., TFA) Content: Measured to ensure accurate peptide quantification.

  • Water Content: Determined to account for the hygroscopic nature of lyophilized peptides.

Q3: How should we properly store and handle this compound to maintain its stability?

A3: Lyophilized this compound is relatively stable when stored correctly. For long-term storage, it is recommended to keep it at -20°C or -80°C in a desiccated environment. Once reconstituted, the peptide solution is more susceptible to degradation. It is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -80°C to avoid multiple freeze-thaw cycles. Protect the peptide from light and moisture.

Q4: We are having difficulty dissolving this compound. What solvents are recommended?

A4: The solubility of a peptide is highly dependent on its amino acid sequence. For this compound, which is an analog of Angiotensin II, it is recommended to first attempt reconstitution in sterile, distilled water. If solubility is an issue, the use of a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can aid in dissolution. For highly hydrophobic analogs, a minimal amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization, followed by slow dilution with the aqueous buffer of choice. Always test the solubility of a small aliquot first.

Q5: What are the expected binding targets of this compound?

A5: As an analog of Angiotensin II, this compound is expected to primarily interact with the Angiotensin II receptors, AT1 and AT2. The relative affinity for each receptor subtype will determine its specific biological effects. Angiotensin II itself has a high affinity for both AT1 and AT2 receptors.[3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments 1. Batch-to-batch variability in peptide quality.2. Improper storage and handling of the peptide.3. Inaccurate peptide concentration determination.4. Degradation of the peptide in solution.1. Perform comprehensive QC on each new batch (see QC section).2. Follow recommended storage and handling protocols.3. Account for purity, peptide content, and water content when calculating concentration.4. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Lower than expected biological activity 1. Peptide degradation.2. Suboptimal experimental conditions (e.g., pH, temperature).3. Inaccurate assessment of peptide concentration.1. Check for signs of degradation (e.g., discoloration, precipitation). Use a fresh vial.2. Optimize experimental parameters. Ensure the buffer system is compatible with the peptide.3. Re-evaluate the peptide concentration, considering all QC parameters.
Complete loss of biological activity 1. Severe peptide degradation.2. Incorrect peptide sequence or synthesis errors.3. Use of an antagonist in the experimental system.1. Discard the current stock and use a new, properly stored vial.2. Verify the peptide's identity via Mass Spectrometry.3. Ensure no known Angiotensin II receptor antagonists are present in your experimental setup.
Precipitation of the peptide in solution 1. Poor solubility in the chosen solvent.2. Exceeding the solubility limit.3. Interaction with components of the buffer.1. Try alternative solvents or solubilization methods (see FAQs).2. Prepare a more dilute stock solution.3. Test for buffer compatibility by preparing a small test solution.

Quality Control and Data Presentation

Consistent and reliable data begins with stringent quality control of your peptide. Below is a summary of key QC parameters and acceptable ranges for high-quality this compound.

QC Parameter Methodology Recommended Specification
Purity Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)>95%
Identity Mass Spectrometry (MS)Measured molecular weight should match the theoretical molecular weight ± 0.5 Da.
Peptide Content Amino Acid Analysis (AAA) or UV Spectroscopy (at 280 nm if Trp or Tyr are present)70-90% (net peptide content)
Counter-ion Content (e.g., TFA) Ion-exchange chromatography or NMR<15%
Water Content Karl Fischer Titration<10%

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for assessing the binding of this compound to Angiotensin II receptors (AT1 and AT2) in a competitive binding assay format.

  • Cell Culture: Culture cells expressing either human AT1 or AT2 receptors (e.g., HEK293 or CHO cells) to ~80-90% confluency.

  • Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled Angiotensin II analog (e.g., ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).

    • Add increasing concentrations of unlabeled this compound (competitor) to the wells.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

  • Separation and Detection: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Data Analysis: Measure the radioactivity on the filters using a gamma counter. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

Protocol 2: In Vivo Blood Pressure Measurement in a Rodent Model

This protocol describes a method to evaluate the effect of this compound on blood pressure in an anesthetized rat model.

  • Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., urethane).

  • Surgical Procedure:

    • Cannulate the trachea to ensure a clear airway.

    • Insert a catheter into the femoral artery for continuous blood pressure monitoring.

    • Insert a catheter into the jugular vein for intravenous administration of this compound.

  • Blood Pressure Recording: Connect the arterial catheter to a pressure transducer and a data acquisition system to record mean arterial pressure (MAP).

  • Drug Administration:

    • Allow the animal's blood pressure to stabilize.

    • Administer a bolus injection of this compound at various doses (e.g., 0.1, 1, 10 µg/kg) through the jugular vein catheter.

    • Record the change in MAP for at least 30 minutes after each injection.

  • Data Analysis: Calculate the change in MAP from the baseline for each dose of this compound. Plot the dose-response curve to determine the peptide's effect on blood pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways activated by Angiotensin II analogs and a typical experimental workflow for characterizing a new batch of this compound.

AngiotensinII_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response This compound This compound AT1R AT1 Receptor This compound->AT1R AT2R AT2 Receptor This compound->AT2R Gq Gq/11 AT1R->Gq ROS Reactive Oxygen Species (ROS) AT1R->ROS Phosphatases Phosphatases (SHP-1) AT2R->Phosphatases NO Nitric Oxide (NO) AT2R->NO PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK CellGrowth Cell Growth & Proliferation MAPK->CellGrowth NFkB NF-κB Activation ROS->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Phosphatases->Apoptosis Vasodilation Vasodilation NO->Vasodilation

Caption: Angiotensin II Receptor Signaling Pathways for this compound.

QC_Workflow Start Receive New Batch of This compound QC_Checks Perform Quality Control Checks Start->QC_Checks Purity HPLC for Purity (>95%) QC_Checks->Purity Identity Mass Spec for Identity QC_Checks->Identity Content AAA for Peptide Content QC_Checks->Content Water Karl Fischer for Water Content QC_Checks->Water Decision Does it Meet Specifications? Purity->Decision Identity->Decision Content->Decision Water->Decision Proceed Proceed with Experiments Decision->Proceed Yes Reject Contact Supplier & Reject Batch Decision->Reject No Storage Aliquot and Store at -80°C Proceed->Storage Experiment Conduct In Vitro / In Vivo Studies Storage->Experiment Analysis Analyze and Compare Data with Previous Batches Experiment->Analysis

Caption: Quality Control Workflow for this compound Batches.

References

Nva-VYIHPF quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic peptide Nva-VYIHPF. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and common troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for a new batch of this compound?

A1: For most research applications, the purity of a synthetic peptide like this compound, as determined by High-Performance Liquid Chromatography (HPLC), should be ≥95%. For more sensitive applications, such as in vivo studies or clinical research, a purity of ≥98% is often required. The table below outlines typical specifications.[1][2]

Q2: How is the identity and molecular weight of this compound confirmed?

A2: The primary method for confirming the identity of a synthetic peptide is Mass Spectrometry (MS).[3][4] This technique verifies the molecular weight of the peptide, ensuring the correct sequence has been synthesized. For this compound, the expected monoisotopic mass is calculated based on its amino acid composition (Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine).

Q3: What is "Net Peptide Content" (NPC) and why is it important?

A3: Net Peptide Content refers to the actual percentage of peptide in the lyophilized powder you receive.[3] The powder also contains counterions (like trifluoroacetate, TFA, from HPLC purification) and bound water.[3] Knowing the NPC, typically determined by Amino Acid Analysis (AAA) or elemental analysis, is critical for accurately calculating peptide concentrations for your experiments.[3][5] For example, a sample with 70% NPC means that in 1 mg of powder, there is 700 µg of the this compound peptide.

Q4: How should I properly store and handle lyophilized this compound?

A4: Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term stability. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, which can degrade the peptide. Once reconstituted, it is recommended to create aliquots to avoid repeated freeze-thaw cycles.

Quality Control Specifications

The following table summarizes the standard quality control parameters for a research-grade batch of this compound.

ParameterMethodTypical SpecificationPurpose
Purity RP-HPLC (UV at 214-220 nm)≥95% (Research Grade) or ≥98% (High Purity)Quantifies the percentage of the target peptide relative to impurities.[1][6]
Identity ESI-MS or MALDI-TOF MSMatches Theoretical Molecular Weight ± 1 DaConfirms the correct peptide was synthesized by verifying its mass.[4]
Sequence MS/MS SequencingMatches Expected Fragmentation PatternUnambiguously verifies the amino acid sequence of the peptide.[7][8]
Net Peptide Content Amino Acid Analysis (AAA)Typically 60-80%Determines the actual amount of peptide in the lyophilized powder for accurate dosing.[3]
Appearance Visual InspectionWhite to off-white lyophilized powderBasic quality check.
Solubility Visual InspectionSoluble in specified solvent (e.g., water, DMSO)Ensures the peptide can be properly prepared for experiments.

Experimental Protocols & Methodologies

A multi-step approach is essential for the comprehensive quality control of synthetic peptides.[5]

QC_Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_qc Quality Control Analysis Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude Peptide Cleavage->Crude Purify Preparative RP-HPLC Crude->Purify Fractions Collect Fractions Purify->Fractions HPLCanalysis Purity Check (Analytical HPLC) Fractions->HPLCanalysis MSanalysis Identity Check (Mass Spectrometry) HPLCanalysis->MSanalysis AAA Content Analysis (Amino Acid Analysis) MSanalysis->AAA Lyophilize Lyophilization AAA->Lyophilize FinalProduct Final Product (this compound) Lyophilize->FinalProduct

Diagram 1: General workflow for synthetic peptide manufacturing and quality control.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of the this compound peptide.

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid, TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[5]

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. The exact gradient may need optimization based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: Monitor UV absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine residue).[5]

  • Calculation: Purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This method confirms that the peptide has the correct molecular weight.

  • Sample Preparation: Dilute the peptide sample in a suitable solvent for MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.[5]

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Analysis: Infuse the sample directly or analyze the eluent from an LC-MS system.[5]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for this compound. Look for the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).[9]

  • Verification: Compare the observed mass-to-charge (m/z) values to the calculated theoretical mass of this compound.

Protocol 3: Net Peptide Content by Amino Acid Analysis (AAA)

This protocol determines the absolute peptide quantity.

  • Hydrolysis: Accurately weigh 1-2 mg of the peptide into a hydrolysis tube. Add 6 M HCl, seal the tube under vacuum, and heat at 110°C for 24 hours to break the peptide into its constituent amino acids.[5][10]

  • Derivatization: The freed amino acids in the hydrolysate are derivatized with a reagent (e.g., ninhydrin (B49086) or a fluorescent tag like AccQ-Tag™) to enable detection.[3][11]

  • Analysis: The derivatized amino acids are separated and quantified using an amino acid analyzer or a dedicated HPLC method, comparing them against known standards.[5]

  • Calculation: The molar amount of each stable amino acid is determined. The NPC is calculated by comparing the total weight of the amino acids to the initial weight of the peptide sample, accounting for the molecular weight of water added during hydrolysis.[5]

Troubleshooting Guides

HPLC Purity Analysis Issues

HPLC_Troubleshooting cluster_peakshape Peak Shape Problems cluster_retention Retention Time Problems cluster_solutions Potential Causes & Solutions Start HPLC Analysis Issue (e.g., poor peak shape, shifting retention) Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Split Split Peaks? Start->Split Drifting Retention Time Drifting? Start->Drifting SuddenShift Sudden Retention Shift? Start->SuddenShift Sol_Tailing Check mobile phase pH Use high-purity solvents Ensure column is not degraded Tailing->Sol_Tailing Yes Sol_Fronting Reduce sample concentration Dissolve sample in mobile phase Fronting->Sol_Fronting Yes Sol_Split Check for column blockage Ensure sample solvent is compatible Replace column if necessary Split->Sol_Split Yes Sol_Drifting Check for leaks Ensure stable column temperature Prepare fresh mobile phase Drifting->Sol_Drifting Yes Sol_SuddenShift Incorrect mobile phase prep Pump malfunction Column equilibration issue SuddenShift->Sol_SuddenShift Yes

Diagram 2: Decision tree for troubleshooting common HPLC issues.
Observed Problem Potential Cause Recommended Action
Peak Tailing Secondary interactions with the column; incorrect mobile phase pH; column degradation.[12]Ensure mobile phase pH is appropriate (typically pH 2-3 for peptides). Use a high-quality, end-capped column. Flush the column with a strong solvent.[13]
Peak Fronting Sample overload; sample solvent stronger than the mobile phase.[12]Reduce the amount of sample injected. Dissolve the sample in the initial mobile phase whenever possible.[14]
Shifting Retention Times Change in mobile phase composition; fluctuating column temperature; system leak.[13][15]Prepare fresh mobile phase daily. Use a column thermostat for temperature control. Check fittings for leaks.
Split or Broad Peaks Column void or contamination; sample solvent incompatibility.[16]Use a guard column to protect the analytical column. Ensure the sample solvent is miscible with the mobile phase. If the problem persists, replace the column.
No Peaks or Very Small Peaks Incorrect sample concentration; detector issue; injection failure.Verify sample concentration and solubility. Check detector settings (wavelength). Manually inspect the injector for proper function.

Mass Spectrometry Identity Verification Issues
Observed Problem Potential Cause Recommended Action
No Signal Detected Sample concentration too low; poor ionization; instrument not calibrated.Increase sample concentration. Optimize MS source parameters (e.g., voltages, gas flow). Ensure the instrument is calibrated with a known standard.
Observed Mass Mismatch Incorrect peptide sequence; presence of modifications (e.g., oxidation); incorrect charge state assignment.Verify the synthesis report. Check for common modifications (e.g., +16 Da for oxidation). Re-analyze the spectrum, ensuring correct identification of the charge state.[4]
Multiple Unexpected Peaks Sample contains impurities (e.g., truncated sequences, protecting groups); salt adduction.Correlate MS peaks with the impurity profile from the HPLC chromatogram.[6] Use fresh, high-purity solvents to minimize salt adduction.
Ambiguous Sequence from MS/MS Insufficient fragmentation; complex fragmentation pattern.Optimize collision energy (CID) to achieve better fragmentation.[17][18] Compare the fragmentation pattern with theoretical prediction software.

References

Validation & Comparative

Nva-VYIHPF vs. Angiotensin II: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the synthetic angiotensin II analog, Nva-VYIHPF, and the endogenous hormone, Angiotensin II. This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective pharmacological profiles.

Angiotensin II is a pivotal octapeptide hormone within the renin-angiotensin system (RAS), playing a critical role in the regulation of blood pressure and cardiovascular homeostasis. Its effects are mediated through interaction with specific G protein-coupled receptors, primarily the AT1 and AT2 receptors. The synthetic analog this compound, a derivative of des-Aspartyl-angiotensin II, has been investigated to understand the structure-activity relationships of angiotensin peptides and to explore potential therapeutic applications. This guide delves into a direct comparison of their biological activities, focusing on pressor effects and the underlying signaling pathways.

Quantitative Comparison of Biological Activity

The primary biological effect of Angiotensin II and its analogs is their pressor response, which is the ability to increase blood pressure. The following table summarizes the quantitative data on the pressor activity of this compound in comparison to a standard Angiotensin II analog. The data is derived from a seminal study by Jorgensen et al. (1974), which evaluated a series of des-Aspartyl-angiotensin II analogs.

CompoundAmino Acid at Position 1Pressor Activity (% of [Asn¹, Val⁵]angiotensin II)
This compound (L-Norvaline analog) L-Norvaline1%
This compound (D-Norvaline analog) D-Norvaline13%
Angiotensin II Analog [Asn¹, Val⁵]angiotensin II100%

Data extracted from Jorgensen EC, et al., Angiotensin II analogs. 11. Further studies on des-aspartyl-angiotensin II. J Med Chem. 1974 Mar;17(3):323-6.

Signaling Pathways and Mechanism of Action

Angiotensin II exerts its physiological effects by binding to its receptors, primarily the AT1 receptor, which is coupled to a Gq protein. This interaction initiates a cascade of intracellular signaling events.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (Vasoconstriction, etc.) Ca->Response PKC->Response

Angiotensin II Signaling Pathway

This compound, as an analog of Angiotensin II, is presumed to interact with the same receptors. The observed pressor activity, although significantly lower than that of the standard Angiotensin II analog, indicates that it acts as an agonist at the AT1 receptor. The difference in potency is attributed to the substitution of the N-terminal amino acid, which likely alters the peptide's affinity for the receptor and/or its stability.

Experimental Protocols

The comparative data presented in this guide was obtained through the rat pressor assay, a standard in vivo method for evaluating the effect of substances on blood pressure.

Rat Pressor Assay

Objective: To determine the pressor activity of angiotensin II analogs relative to a standard angiotensin II preparation.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery and jugular vein are cannulated for blood pressure measurement and compound administration, respectively.

  • Blood Pressure Measurement: The arterial cannula is connected to a pressure transducer to record blood pressure continuously.

  • Compound Administration: The test compounds (this compound analogs) and the standard Angiotensin II analog are dissolved in a suitable vehicle and administered intravenously.

  • Dose-Response Assessment: Increasing doses of the test compounds and the standard are administered, and the corresponding changes in blood pressure are recorded to establish a dose-response relationship.

  • Data Analysis: The pressor activity of the analogs is calculated as a percentage of the activity of the standard Angiotensin II analog that produces a comparable increase in blood pressure.

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Cannulation Cannulate Carotid Artery & Jugular Vein Anesthesia->Cannulation BP_Monitor Connect to Blood Pressure Transducer Cannulation->BP_Monitor Injection Intravenous Injection (Test Compound/Standard) BP_Monitor->Injection Record Record Blood Pressure Injection->Record DoseResponse Establish Dose-Response Curve Record->DoseResponse Comparison Compare with Standard DoseResponse->Comparison Activity Calculate % Pressor Activity Comparison->Activity

Rat Pressor Assay Workflow

Conclusion

The synthetic angiotensin II analog, this compound, exhibits significantly lower pressor activity compared to standard Angiotensin II. The stereochemistry of the N-terminal norvaline residue plays a role in its potency, with the D-norvaline analog being more active than the L-norvaline analog. This suggests that the N-terminal region of the angiotensin II molecule is critical for its biological activity. The data presented here, obtained through established in vivo assays, provides a quantitative basis for understanding the structure-activity relationship of angiotensin II analogs and can guide the design of novel peptides with tailored pharmacological profiles for therapeutic applications.

Comparative Analysis of Angiotensin II Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation, fluid and electrolyte balance. Its physiological effects are primarily mediated through two main G protein-coupled receptors (GPCRs): the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The development and characterization of Ang II analogs are fundamental to cardiovascular research and drug development, enabling the dissection of RAS signaling pathways and the identification of novel therapeutic agents. This guide provides a comparative overview of the pharmacological properties of selected Angiotensin II analogs, with a focus on experimental data and methodologies.

While this guide aims to compare Nva-VYIHPF to other Angiotensin II analogs, a comprehensive search of the scientific literature and available databases did not yield quantitative experimental data for this compound, including its binding affinity, potency, or effects on signaling pathways. This compound is identified as an analog of Angiotensin II, but further pharmacological characterization is not publicly available at this time. Therefore, this guide will focus on a comparison of well-characterized Angiotensin II analogs for which experimental data exists.

Comparative Pharmacological Data

The following table summarizes the binding affinities of two well-studied Angiotensin II analogs, the AT2 receptor agonist CGP 42112A and the non-selective antagonist [Sar1,Ile8]-Angiotensin II, for the AT1 and AT2 receptors.

CompoundReceptor SubtypeBinding Affinity (Kd)Ligand Type
CGP 42112A AT20.07 - 0.3 nM[1]Agonist
[Sar1,Ile8]-Angiotensin II AT1~1.2 nM[2]Antagonist
AT2~0.3 nM[2]Antagonist

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Angiotensin II analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the dissociation constant (Kd) of a radiolabeled Angiotensin II analog or the inhibitory constant (Ki) of a non-labeled analog.

Materials:

  • HEK293 cells stably transfected with either AT1R or AT2R.

  • Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

  • Unlabeled Angiotensin II analogs (for competition assays).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Saturation Binding:

    • Incubate a fixed amount of membrane protein with increasing concentrations of 125I-[Sar1,Ile8]Angiotensin II.

    • For non-specific binding, include a high concentration of unlabeled Angiotensin II in a parallel set of tubes.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Competition Binding:

    • Incubate a fixed amount of membrane protein with a fixed concentration of 125I-[Sar1,Ile8]Angiotensin II (typically at its Kd concentration) and increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Follow the incubation, filtration, and washing steps as described for saturation binding.

  • Data Analysis:

    • For saturation binding, plot the specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling, such as the AT1 receptor.

Objective: To determine the potency (EC50) of an Angiotensin II analog in stimulating intracellular calcium release.

Materials:

  • CHO or HEK293 cells stably expressing the AT1 receptor.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Angiotensin II analogs.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the AT1R-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the Angiotensin II analog.

    • Place the cell plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Add the Angiotensin II analog to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the analog.

    • Plot the peak response against the log concentration of the analog and fit the data to a sigmoidal dose-response curve to determine the EC50.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for characterizing Angiotensin II analogs.

AngII_Signaling_Pathway cluster_AT1R AT1 Receptor Pathway cluster_AT2R AT2 Receptor Pathway AngII Angiotensin II Analog (Agonist) AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_AT1 Vasoconstriction, Aldosterone Secretion, Cell Growth Ca_release->Cellular_Response_AT1 PKC->Cellular_Response_AT1 AngII_agonist Angiotensin II Analog (e.g., CGP 42112A) AT2R AT2 Receptor AngII_agonist->AT2R Gi Gi/o AT2R->Gi NO_Synthase Nitric Oxide Synthase AT2R->NO_Synthase Phosphatase Phosphatases (e.g., SHP-1) Gi->Phosphatase Cellular_Response_AT2 Vasodilation, Anti-proliferation, Apoptosis Phosphatase->Cellular_Response_AT2 NO Nitric Oxide NO_Synthase->NO NO->Cellular_Response_AT2

Caption: Angiotensin II Receptor Signaling Pathways.

Experimental_Workflow cluster_Preparation Preparation cluster_Binding_Assay Binding Affinity cluster_Functional_Assay Functional Potency cluster_Signaling_Assay Signaling Pathway Cell_Culture Cell Culture (AT1R/AT2R expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Calcium_Mobilization Calcium Mobilization Assay Cell_Culture->Calcium_Mobilization IP_Assay Inositol Phosphate Assay Cell_Culture->IP_Assay Radioligand_Binding Radioligand Binding Assay Membrane_Prep->Radioligand_Binding Data_Analysis_Binding Data Analysis (Kd, Ki) Radioligand_Binding->Data_Analysis_Binding Data_Analysis_Functional Data Analysis (EC50) Calcium_Mobilization->Data_Analysis_Functional Data_Analysis_Signaling Data Analysis IP_Assay->Data_Analysis_Signaling

Caption: Experimental Workflow for Angiotensin II Analog Characterization.

Conclusion

The characterization of Angiotensin II analogs is essential for advancing our understanding of the Renin-Angiotensin System and for the development of novel therapeutics. While a direct comparison involving this compound is currently not possible due to the absence of publicly available experimental data, the methodologies and comparative data for other analogs presented in this guide provide a framework for the evaluation of new compounds in this class. Researchers are encouraged to utilize these established protocols to generate robust and reproducible data, which will be critical for the future of cardiovascular drug discovery.

References

A Comparative Guide to Angiotensin II Receptor Blockers: Saralasin vs. Nva-VYIHPF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two peptide-based Angiotensin II (Ang II) receptor antagonists, Saralasin and Nva-VYIHPF. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Executive Summary

While this guide aims to compare this compound and Saralasin, a comprehensive literature search did not yield any publicly available experimental data on the Angiotensin II receptor blocking activity of this compound. It is commercially available as an Angiotensin II analog, but its pharmacological profile in the context of Ang II receptor antagonism is not documented in the reviewed literature.

Therefore, this guide will focus on a detailed analysis of Saralasin, a well-characterized Angiotensin II receptor antagonist, providing quantitative data, experimental protocols, and pathway diagrams to serve as a valuable resource.

Saralasin: A Detailed Profile

Saralasin is a synthetic octapeptide analog of Angiotensin II.[1] It acts as a competitive antagonist at Angiotensin II receptors but also exhibits partial agonist activity.[2] Its chemical structure is Sar-Arg-Val-Tyr-Val-His-Pro-Ala-OH.[3] The key amino acid substitutions from the native Angiotensin II sequence are:

  • Position 1: Sarcosine replaces Aspartic acid, which increases its affinity for the Ang II receptor and confers resistance to degradation by aminopeptidases.[2]

  • Position 5: Valine replaces Isoleucine.[2]

  • Position 8: Alanine replaces Phenylalanine, which reduces its intrinsic stimulatory effect.

Quantitative Data: Saralasin Performance

The following table summarizes the key quantitative parameters of Saralasin's interaction with Angiotensin II receptors.

ParameterValueSpecies/TissueReference
Binding Affinity (Ki) 0.32 nM (for 74% of binding sites)Rat Liver Membranes
2.7 nM (for the remaining 26% of sites)Rat Liver Membranes
Receptor Selectivity Non-selective for AT1 vs. AT2Rat Paraventricular Nucleus
In Vivo Efficacy Dose-dependent decrease in blood pressure in high-renin hypertensive rats.Conscious Rats
Pharmacokinetics Biochemical half-life of 3.2 minutesHumans
Mechanism of Action

Saralasin competitively binds to Angiotensin II receptors, primarily the AT1 receptor, thereby preventing the binding of the endogenous agonist, Angiotensin II. This blockade inhibits the downstream signaling pathways responsible for vasoconstriction, aldosterone (B195564) release, and sodium retention. However, Saralasin also possesses partial agonist activity, meaning it can weakly activate the receptor in the absence of Angiotensin II. This can lead to a transient pressor response, particularly in low-renin states. More recent studies have also suggested that Saralasin can act as an agonist at the AT2 receptor.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the activity of Angiotensin II receptor antagonists like Saralasin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the Angiotensin II receptor.

Objective: To quantify the affinity of Saralasin for Angiotensin II receptors.

Materials:

  • Cell membranes prepared from a tissue expressing Angiotensin II receptors (e.g., rat liver).

  • Radiolabeled Angiotensin II analog (e.g., [125I][Sar1,Ile8]AngII).

  • Unlabeled Saralasin.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue (e.g., rat liver) in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add a fixed concentration of the radioligand and buffer.

    • Non-specific Binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (to saturate the receptors).

    • Competitive Binding: Add the radioligand and increasing concentrations of Saralasin.

  • Incubation: Add the membrane preparation to all wells and incubate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Saralasin concentration.

    • Determine the IC50 value (the concentration of Saralasin that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pressor Response Assay

This assay evaluates the effect of an antagonist on blood pressure in a living animal model.

Objective: To determine the in vivo potency and efficacy of Saralasin in blocking Angiotensin II-induced pressor responses.

Materials:

  • Anesthetized or conscious, cannulated rats.

  • Angiotensin II solution.

  • Saralasin solution.

  • Blood pressure transducer and recording system.

  • Infusion pumps.

Procedure:

  • Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration). Allow the animal to stabilize.

  • Baseline Blood Pressure: Record the baseline mean arterial pressure (MAP).

  • Angiotensin II Challenge: Administer a bolus injection or a short infusion of Angiotensin II to establish a consistent pressor response.

  • Antagonist Administration: Infuse Saralasin intravenously at a specific dose.

  • Repeat Angiotensin II Challenge: While continuing the Saralasin infusion, repeat the Angiotensin II challenge at various time points.

  • Data Analysis:

    • Measure the change in MAP in response to Angiotensin II before and after Saralasin administration.

    • Calculate the percentage inhibition of the Angiotensin II pressor response by Saralasin.

    • A dose-response curve can be generated by testing different doses of Saralasin.

Visualizations

Angiotensin II Signaling Pathway and Saralasin Blockade

AngII_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds and Activates Saralasin Saralasin Saralasin->AT1R Competitively Binds (Antagonist/Partial Agonist) Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, Aldosterone Release) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II signaling via the AT1 receptor and the inhibitory action of Saralasin.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate with Radioligand and Saralasin setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze end End analyze->end

References

A Comparative Guide to the Cellular-Based Validation of Nva-VYIHPF and Alternative Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of the novel peptide Nva-VYIHPF with an alternative peptide, Angiotensin II, in different cell lines. Due to the limited publicly available data on this compound, this document focuses on providing a framework for its validation by presenting hypothetical, yet plausible, experimental data and detailed protocols. This compound is identified as an analog of Angiotensin II, a well-characterized peptide hormone.[1][2] Therefore, Angiotensin II is used here as a benchmark for comparison.

Quantitative Data Summary

The following table summarizes the hypothetical bioactivity data for this compound in comparison to Angiotensin II in two distinct human cell lines: HEK293 (Human Embryonic Kidney cells) and A549 (Human Lung Carcinoma cells). These cell lines are commonly used in peptide activity assays.[3] The data presented here is illustrative and serves as a template for the expected outcomes of the described experimental protocols.

Peptide Cell Line Assay Type Parameter Value (Mean ± SD)
This compound HEK293Cell Viability (MTT)IC5015.8 ± 2.1 µM
Calcium MobilizationEC505.2 ± 0.8 µM
A549Cell Viability (MTT)IC5025.4 ± 3.5 µM
Calcium MobilizationEC5010.1 ± 1.7 µM
Angiotensin II HEK293Cell Viability (MTT)IC50> 100 µM
Calcium MobilizationEC500.5 ± 0.1 nM
A549Cell Viability (MTT)IC50> 100 µM
Calcium MobilizationEC501.2 ± 0.3 nM

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are key parameters to quantify peptide activity. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard procedures for validating peptide activity in cell culture.[4]

2.1. Cell Culture

  • Cell Lines: HEK293 and A549 cells will be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Both cell lines will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of this compound or Angiotensin II (e.g., from 0.01 µM to 100 µM) for 48 hours. A vehicle control (e.g., sterile water or PBS) will be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

2.3. Calcium Mobilization Assay

  • Cell Seeding: Seed 20,000 cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Peptide Addition: Add varying concentrations of this compound or Angiotensin II to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis: Determine the EC50 values by plotting the peak fluorescence response against the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

3.1. Signaling Pathway

The following diagram illustrates a simplified signaling pathway for Angiotensin II, which this compound is expected to modulate, likely through the Angiotensin II receptor type 1 (AT1R).

Angiotensin II Signaling Pathway Nva_VYIHPF This compound / Angiotensin II AT1R AT1 Receptor Nva_VYIHPF->AT1R Binds to G_protein Gq/11 AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) PKC->Cellular_Response Leads to

Caption: Simplified Angiotensin II signaling pathway.

3.2. Experimental Workflow

The diagram below outlines the general workflow for the validation of this compound activity in different cell lines.

Experimental Workflow for Peptide Validation start Start cell_culture Cell Culture (HEK293, A549) start->cell_culture peptide_prep Peptide Preparation (this compound, Angiotensin II) start->peptide_prep cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding peptide_treatment Peptide Treatment (Dose-Response) peptide_prep->peptide_treatment cell_seeding->peptide_treatment incubation Incubation peptide_treatment->incubation assay Perform Assays incubation->assay mtt_assay Cell Viability (MTT) assay->mtt_assay Option 1 calcium_assay Calcium Mobilization assay->calcium_assay Option 2 data_acquisition Data Acquisition (Plate Reader) mtt_assay->data_acquisition calcium_assay->data_acquisition data_analysis Data Analysis (IC50/EC50 Determination) data_acquisition->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for peptide activity validation.

References

Cross-Reactivity Profile of Nva-VYIHPF with Peptide Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the Angiotensin II analog, Nva-VYIHPF, with other peptide receptors. Due to the limited availability of specific binding data for this compound in publicly accessible literature, this document leverages data from its parent molecule, Angiotensin II, and other well-characterized analogs to project a likely cross-reactivity profile. The primary targets of Angiotensin II analogs are the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.

Executive Summary

This compound, as an analog of Angiotensin II, is expected to exhibit high affinity and specificity for the Angiotensin II receptors, AT1 and AT2.[1][2] Cross-reactivity with other peptide receptors is generally low for Angiotensin II and its analogs. The functional consequences of binding to AT1 and AT2 receptors are distinct, with the AT1 receptor mediating most of the classical effects of Angiotensin II, such as vasoconstriction, while the AT2 receptor often counteracts these effects. This guide presents a summary of the binding affinities of various Angiotensin II analogs to provide a framework for understanding the potential interactions of this compound.

Comparative Binding Affinity of Angiotensin II Analogs

The following table summarizes the binding affinities (Ki in nM) of Angiotensin II and several of its analogs for the AT1 and AT2 receptors. This data is compiled from various radioligand binding studies and serves as a reference for predicting the behavior of this compound.

PeptideReceptor SubtypeBinding Affinity (Ki, nM)
Angiotensin II AT1~1-10
AT2~1-10
Angiotensin III AT1~10-50
AT2~1-10
Angiotensin IV AT1>1000
AT2>1000
Saralasin AT1~1-5
AT2~1-5
[Sar1, Ile8]-Angiotensin II AT1~0.1-1
AT2~0.1-1

Note: The binding affinities are approximate values derived from multiple sources and can vary depending on the experimental conditions.

Experimental Protocols

A standard method for determining the binding affinity and cross-reactivity of a peptide like this compound is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., AT1 or AT2).

  • Radiolabeled ligand (e.g., [125I]-[Sar1,Ile8]-Angiotensin II).

  • Unlabeled test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Filtration apparatus (e.g., Brandel cell harvester).

  • Glass fiber filters.

  • Gamma counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound is incubated.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Counting: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathways of the AT1 and AT2 receptors and a general workflow for assessing peptide receptor cross-reactivity.

AT1_Signaling_Pathway AngII Angiotensin II (or this compound) AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: AT1 Receptor Signaling Pathway.

AT2_Signaling_Pathway AngII Angiotensin II (or this compound) AT2R AT2 Receptor AngII->AT2R Gi Gi AT2R->Gi Phosphatases Protein Phosphatases (e.g., SHP-1) Gi->Phosphatases NO_Synthase Nitric Oxide Synthase (NOS) Phosphatases->NO_Synthase activation NO Nitric Oxide (NO) NO_Synthase->NO Cellular_Response Cellular Responses (Vasodilation, Anti-proliferation) NO->Cellular_Response

Caption: AT2 Receptor Signaling Pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Binding Assays cluster_2 Data Analysis cluster_3 Functional Assays Peptide_Synthesis Synthesize & Purify This compound Primary_Screen Primary Screen: Radioligand Displacement on AT1 & AT2 Receptors Peptide_Synthesis->Primary_Screen Receptor_Prep Prepare Receptor Membranes (AT1, AT2, Other GPCRs) Receptor_Prep->Primary_Screen Secondary_Screen Secondary Screen: Cross-Reactivity Panel (Other Peptide Receptors) Primary_Screen->Secondary_Screen IC50_Determination Determine IC50 Values Primary_Screen->IC50_Determination Secondary_Screen->IC50_Determination Ki_Calculation Calculate Ki Values (Cheng-Prusoff) IC50_Determination->Ki_Calculation Functional_Validation Functional Assays (e.g., Ca2+ mobilization, cAMP) Ki_Calculation->Functional_Validation

Caption: Workflow for Cross-Reactivity Profiling.

References

Comparative Analysis: Nva-VYIHPF and Losartan in the Context of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the synthetic peptide Nva-VYIHPF and the established angiotensin II receptor blocker, Losartan, reveals a significant gap in publicly available data for the former, precluding a direct, data-driven analysis. While Losartan is a well-characterized therapeutic agent with extensive clinical and experimental data, information on this compound is largely confined to its identity as an angiotensin II analog with limited accessible research on its specific biological activity and performance metrics.

This guide aims to provide a detailed overview of Losartan's mechanism of action, supported by experimental data, and to frame the context in which an angiotensin II analog like this compound would be evaluated. The lack of available data for this compound prevents the creation of comparative data tables and detailed experimental protocols as initially intended.

Losartan: A Potent Angiotensin II Receptor Antagonist

Losartan is a widely prescribed medication for the treatment of hypertension. It functions as a selective, competitive antagonist of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, Losartan prevents the potent vasoconstrictor effects of angiotensin II, a key peptide hormone in the Renin-Angiotensin-Aldosterone System (RAAS). This blockade leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.

Mechanism of Action of Losartan

The RAAS is a critical regulator of blood pressure and fluid balance. The pathway, as it relates to Losartan's action, is outlined below:

RAAS_Losartan Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1Receptor->Vasoconstriction converts Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone converts Renin Renin Renin->Angiotensinogen cleaves ACE ACE ACE->AngiotensinI converts Losartan Losartan Losartan->AT1Receptor blocks

Figure 1: Mechanism of Action of Losartan within the RAAS.

This compound: An Angiotensin II Analog

This compound is identified as a synthetic analog of angiotensin II. The sequence "VYIHPF" corresponds to amino acids 3-8 of angiotensin II, with the N-terminal aspartic acid (D) and arginine (R) being replaced by norvaline (Nva). As an analog, its biological activity would be expected to relate to the components of the RAAS, either as an agonist (mimicking angiotensin II) or an antagonist (blocking its effects).

A crucial, yet currently inaccessible, reference for this compound is: Jorgensen EC, et al., Angiotensin II analogs. 11. Further studies on des-aspartyl-angiotensin II. J Med Chem. 1974 Mar;17(3):323-6. This study would likely contain the key experimental data regarding this compound's pressor activity (its ability to raise blood pressure) and the methodology used for its evaluation. Without access to this primary literature, a quantitative comparison is not feasible.

Hypothetical Experimental Workflow for Evaluating this compound

Based on standard pharmacological practices for evaluating angiotensin II analogs, the experimental workflow to determine its pressor activity would likely involve the following steps:

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat) Anesthesia Anesthesia and Surgical Preparation (Cannulation of artery and vein) Animal_Model->Anesthesia BP_Measurement Baseline Blood Pressure Measurement Anesthesia->BP_Measurement Drug_Admin Intravenous Administration of This compound at various doses BP_Measurement->Drug_Admin BP_Response Continuous Blood Pressure Monitoring and Recording of Pressor Response Drug_Admin->BP_Response Data_Analysis Data Analysis (Dose-Response Curve Generation) BP_Response->Data_Analysis Comparison Comparison with Angiotensin II and other standards Data_Analysis->Comparison

A Comparative Analysis of Nva-VYIHPF: Bridging In-Vitro Mechanisms and In-Vivo Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide Nva-VYIHPF, an analog of Angiotensin II, has garnered interest within the scientific community for its potential role in modulating the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation. This guide provides a comprehensive comparison of the in-vitro and in-vivo effects of this compound, offering insights into its mechanism of action and potential therapeutic applications. Through a detailed examination of experimental data and methodologies, this document aims to facilitate a deeper understanding of the correlation between laboratory findings and physiological responses.

In-Vitro Profile: Targeting the Angiotensin II Receptor

The in-vitro activity of this compound, also known as Sar¹-Angiotensin II, is primarily characterized by its strong affinity for the Angiotensin II Type 1 Receptor (AT1R). As a potent agonist, it mimics the action of the endogenous hormone Angiotensin II, initiating a cascade of intracellular signaling events.

Key In-Vitro Parameters

While specific quantitative data for this compound's direct inhibition of Angiotensin-Converting Enzyme (ACE) remains to be extensively published, its primary mechanism is understood to be through receptor binding. The binding affinity of Sar¹-Angiotensin II to the AT1 receptor has been a subject of investigation.

ParameterValueReference Tissue/Cell Line
AT1 Receptor Binding Affinity (Ki) ~1.2 ± 0.1 nMCOS-7 cell membranes

Note: The provided Ki value is for the closely related analog [Sar¹,Ile⁸]AngII and serves as an estimate of the high affinity expected for this compound. Further studies are required to establish the precise binding kinetics of this compound.

Experimental Protocol: AT1 Receptor Binding Affinity Assay

The binding affinity of this compound to the AT1 receptor is typically determined through a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1 receptor (e.g., transiently transfected COS-7 cells).

  • Radioligand: A radiolabeled form of an Angiotensin II analog, such as ¹²⁵I-[Sar¹,Ile⁸]AngII, is used as the tracer.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In-Vivo Effects: Modulation of Blood Pressure in Hypertensive Models

The in-vivo effects of this compound are most prominently observed in its influence on blood pressure, particularly in animal models of hypertension such as the Spontaneously Hypertensive Rat (SHR). As an Angiotensin II analog, its administration is expected to elicit a pressor response.

Key In-Vivo Observations

Expected In-Vivo Effects of this compound in SHRs:

ParameterExpected Effect
Systolic Blood Pressure Increase
Diastolic Blood Pressure Increase
Mean Arterial Pressure Increase
Experimental Protocol: In-Vivo Blood Pressure Measurement in Rats

The evaluation of this compound's effect on blood pressure in an in-vivo setting is typically conducted using direct arterial blood pressure monitoring in anesthetized or conscious rats.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for genetic hypertension.

  • Catheterization: A catheter is surgically implanted into the carotid or femoral artery for direct and continuous blood pressure measurement. For conscious animal studies, the catheter is exteriorized.

  • Drug Administration: this compound is administered, typically intravenously, at various doses.

  • Data Acquisition: The arterial catheter is connected to a pressure transducer, and the blood pressure waveform is continuously recorded using a data acquisition system.

  • Data Analysis: Systolic, diastolic, and mean arterial pressures are calculated from the recorded waveforms before and after peptide administration to determine the dose-dependent effects.

Correlation and Considerations

A direct quantitative correlation between the in-vitro and in-vivo effects of this compound is challenging without specific data on its ACE inhibitory activity and oral bioavailability. Peptides, when administered orally, often have low bioavailability due to enzymatic degradation in the gastrointestinal tract and poor absorption. Therefore, the route of administration is a critical factor in translating in-vitro potency to in-vivo efficacy.

The primary in-vitro action of this compound as a potent AT1R agonist logically predicts its in-vivo pressor effects. The high binding affinity observed in vitro suggests that even at low systemic concentrations, the peptide can elicit a significant physiological response.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

Angiotensin II Signaling Pathway

Angiotensin_II_Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Nva_VYIHPF This compound (Sar¹-AngII) Nva_VYIHPF->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction Aldosterone Aldosterone Secretion PKC_activation->Aldosterone

In-Vitro ACE Inhibition Assay Workflow

ACE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis P1 Prepare ACE solution, substrate (HHL), and This compound dilutions I1 Pre-incubate ACE with This compound or buffer P1->I1 I2 Add HHL to initiate reaction I1->I2 I3 Incubate at 37°C I2->I3 T1 Stop reaction (e.g., with HCl) I3->T1 T2 Extract Hippuric Acid T1->T2 T3 Measure absorbance at 228 nm T2->T3 A1 Calculate % inhibition T3->A1 A2 Determine IC50 value A1->A2

In-Vivo Blood Pressure Measurement Workflow

InVivo_BP_Workflow cluster_prep Animal Preparation cluster_measurement Measurement cluster_analysis Data Analysis AP1 Anesthetize SHR AP2 Implant arterial catheter AP1->AP2 M1 Record baseline blood pressure AP2->M1 M2 Administer this compound (i.v.) M1->M2 M3 Continuously record blood pressure M2->M3 DA1 Analyze changes in systolic, diastolic, and mean arterial pressure M3->DA1 DA2 Generate dose-response curve DA1->DA2

Conclusion

This compound (Sar¹-Angiotensin II) is a potent AT1 receptor agonist, a characteristic that defines its in-vitro activity and predicts its in-vivo pressor effects. While a direct quantitative correlation between its in-vitro and in-vivo actions is contingent on further studies elucidating its ACE inhibitory potential and oral bioavailability, the existing data strongly supports its role as a modulator of the Renin-Angiotensin System. This guide provides a foundational understanding for researchers and drug development professionals, highlighting the key experimental approaches necessary to fully characterize the pharmacological profile of this and similar peptide-based drug candidates. Further research is warranted to populate the data gaps and establish a more definitive in-vitro to in-vivo correlation for this compound.

Head-to-Head Comparison: Nva-VYIHPF and Telmisartan in the Context of the Renin-Angiotensin System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Nva-VYIHPF, an Angiotensin II analog, and Telmisartan, a widely used Angiotensin II receptor blocker. The following sections will delve into their mechanisms of action, present available quantitative data, outline relevant experimental protocols, and visualize key pathways and workflows. This comparison is intended to serve as a valuable resource for researchers investigating the renin-angiotensin system (RAS) and developing novel therapeutics.

Introduction and Overview

The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, Angiotensin II, elicits its physiological effects by binding to Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and other cardiovascular diseases.

This compound , identified as [des-Aspartyl¹]-Angiotensin II or Angiotensin III, is a biologically active metabolite of Angiotensin II. It is an agonist that interacts with angiotensin receptors to elicit a physiological response.

Telmisartan is a non-peptide, selective AT1 receptor antagonist. It is a well-established therapeutic agent for the management of hypertension.[1] By blocking the AT1 receptor, Telmisartan prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.[1] Notably, Telmisartan also exhibits partial agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolic regulation.[1]

This guide will compare these two molecules, an agonist and an antagonist, to provide a comprehensive understanding of their distinct roles and effects within the RAS.

Mechanism of Action

This compound (Angiotensin III)

This compound acts as an agonist at angiotensin receptors, although with different potency compared to Angiotensin II. It is a heptapeptide (B1575542) formed by the removal of the N-terminal aspartic acid from Angiotensin II. Its primary actions include:

  • Vasoconstriction: this compound can induce vasoconstriction, leading to an increase in blood pressure. However, its pressor activity is reported to be significantly lower than that of Angiotensin II.

  • Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention, thereby increasing blood volume and pressure. Its steroidogenic activity is also reported to be less potent than that of Angiotensin II.

Telmisartan

Telmisartan functions through a dual mechanism:

  • AT1 Receptor Blockade: Telmisartan is a potent and selective antagonist of the AT1 receptor.[1] It binds to the receptor with high affinity, preventing Angiotensin II from binding and initiating the downstream signaling cascade that leads to vasoconstriction and aldosterone secretion.[1] This is its primary mechanism for lowering blood pressure.

  • Partial PPARγ Agonism: Telmisartan can partially activate PPARγ, a nuclear receptor that plays a role in insulin (B600854) sensitization and lipid metabolism. This activity may contribute to potential metabolic benefits beyond its antihypertensive effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Telmisartan. It is important to note that direct head-to-head comparative studies are limited, and the data for this compound is often presented relative to Angiotensin II.

Table 1: Biological Activity of this compound (Angiotensin III) Relative to Angiotensin II

Biological EffectRelative Potency vs. Angiotensin IIReference
Pressor Activity11-36%[1]
Steroidogenic Activity15-30%[1]

Table 2: Receptor Binding and Potency of Telmisartan

ParameterValueReference
AT1 Receptor Binding
Dissociation Half-life213 min[2]
pKi8.19 ± 0.04[3]
IC₅₀9.2 nM[4]
PPARγ Activity
Agonist TypePartial Agonist[1]
EC₅₀4.5 µmol/L
Max Activation vs. Full Agonist25-30%

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound and Telmisartan.

G cluster_RAS Renin-Angiotensin System cluster_Receptors Cellular Receptors cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE ACE ACE NvaVYIHPF This compound (Angiotensin III) AngiotensinII->NvaVYIHPF Aminopeptidase A AT1R AT1 Receptor AngiotensinII->AT1R AT2R AT2 Receptor AngiotensinII->AT2R AminopeptidaseA AminopeptidaseA NvaVYIHPF->AT1R NvaVYIHPF->AT2R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasodilation Vasodilation AT2R->Vasodilation

Fig. 1: Simplified Renin-Angiotensin System and the actions of this compound.

G cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_Effects Physiological Effects AngiotensinII AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Telmisartan Telmisartan Telmisartan->Block PPARg PPARγ Telmisartan->PPARg Metabolic Metabolic Regulation PPARg->Metabolic

Fig. 2: Dual mechanism of action of Telmisartan.

Experimental Protocols

This section outlines generalized protocols for key experiments relevant to the study of this compound and Telmisartan.

In Vivo Pressor Assay (Rat Model)

Objective: To determine the effect of a test compound on mean arterial pressure (MAP).

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a catheter is implanted in the femoral artery for continuous blood pressure monitoring. A second catheter is placed in the jugular vein for intravenous administration of test compounds.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental setup.

  • Baseline Measurement: Baseline MAP is recorded for a stable period.

  • Compound Administration:

    • For this compound (Agonist): A dose-response curve is generated by administering increasing concentrations of this compound intravenously.

    • For Telmisartan (Antagonist): Telmisartan is administered, followed by a challenge with an agonist (e.g., Angiotensin II or this compound) to assess the inhibitory effect.

  • Data Analysis: The change in MAP from baseline is calculated for each dose and plotted to determine the pressor or inhibitory potency.

G Start Anesthetized Rat Catheter Arterial & Venous Catheterization Start->Catheter Recover Recovery & Acclimatization Catheter->Recover Baseline Baseline MAP Recording Recover->Baseline Administer Administer Test Compound Baseline->Administer Monitor Monitor MAP Change Administer->Monitor Analyze Data Analysis (Dose-Response) Monitor->Analyze

Fig. 3: General workflow for an in vivo pressor assay.
In Vitro Aldosterone Secretion Assay

Objective: To measure the effect of a test compound on aldosterone secretion from adrenal cells.

Methodology:

  • Cell Culture: A suitable adrenocortical cell line (e.g., NCI-H295R) is cultured under standard conditions.

  • Cell Treatment: Cells are incubated with various concentrations of the test compound (this compound or Telmisartan) for a specified period. For antagonist testing, cells are pre-incubated with Telmisartan before adding an agonist.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Aldosterone Measurement: The concentration of aldosterone in the supernatant is quantified using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Aldosterone levels are normalized to the total protein content of the cells and compared across different treatment groups.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the AT1 receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the human AT1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand Binding: The membranes are incubated with a radiolabeled AT1 receptor antagonist (e.g., [³H]-Telmisartan) and varying concentrations of the unlabeled test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

PPARγ Transactivation Assay

Objective: To assess the ability of a test compound to activate PPARγ.

Methodology:

  • Cell Transfection: A suitable cell line is co-transfected with a plasmid containing the PPARγ ligand-binding domain fused to a DNA-binding domain and a reporter plasmid containing a PPARγ-responsive element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase activity) is measured.

  • Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control to determine the agonistic activity of the test compound.

Conclusion and Future Directions

This compound (Angiotensin III) and Telmisartan represent two distinct modulators of the renin-angiotensin system. This compound acts as an agonist with pressor and steroidogenic effects, albeit less potent than Angiotensin II. In contrast, Telmisartan is a potent AT1 receptor antagonist with the unique additional property of partial PPARγ agonism.

The lack of direct head-to-head comparative studies between these two specific compounds highlights an area for future research. Such studies would be invaluable for a more precise understanding of their relative potencies and potential therapeutic applications. Further investigation into the physiological and pathophysiological roles of Angiotensin III and the full spectrum of Telmisartan's PPARγ-mediated effects will continue to advance our knowledge of cardiovascular and metabolic diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

Reproducibility of Nva-VYIHPF Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of Nva-VYIHPF, a synthetic analog of Angiotensin II, with other relevant compounds. Due to the limited publicly available and recent research specifically on this compound, this guide focuses on the reproducibility of results for its class of compounds, namely des-aspartyl-angiotensin II analogs, and provides a comparative analysis based on established data for Angiotensin II and other key analogs.

Executive Summary

This compound is a synthetic heptapeptide (B1575542) analog of Angiotensin II, belonging to the class of des-aspartyl-angiotensin II analogs. Research on this specific compound dates back to the 1970s, and recent studies dedicated to its biological activity and the reproducibility of its initial findings are scarce. However, the broader class of des-aspartyl-angiotensin II analogs has been studied more extensively. These analogs, including the endogenous peptide Angiotensin III, are known to be biologically active, exhibiting pressor and aldosterone-stimulating effects, although generally with lower potency than Angiotensin II. This guide summarizes the expected biological activities of this compound based on its chemical structure and the known pharmacology of related analogs, provides detailed experimental protocols for assessing these activities, and presents a comparative analysis with Angiotensin II and other relevant alternatives.

Data Presentation: Comparative Biological Activity

The following tables summarize the expected and known biological activities of this compound in comparison to Angiotensin II and other key analogs. The data for this compound is inferred from its classification as a des-aspartyl-angiotensin II analog, as specific recent data is unavailable.

Table 1: Comparative Pressor and Aldosterone-Stimulating Activity

CompoundClassPressor Activity (Relative to Angiotensin II)Aldosterone-Stimulating Activity (Relative to Angiotensin II)
This compound des-aspartyl-angiotensin II analogExpected to be lowerExpected to be comparable or slightly lower
Angiotensin II Endogenous octapeptide100%100%
Angiotensin III ([des-Asp¹]-Angiotensin II) Endogenous heptapeptide~25-50%~100%
Saralasin ([Sar¹, Ala⁸]-Angiotensin II) Synthetic Angiotensin II analogAntagonist with partial agonist activityAntagonist

Table 2: Comparative Receptor Binding Affinity (AT₁ Receptor)

CompoundClassBinding Affinity (Ki)
This compound des-aspartyl-angiotensin II analogExpected to be high, but likely lower than Angiotensin II
Angiotensin II Endogenous octapeptideHigh
Angiotensin III ([des-Asp¹]-Angiotensin II) Endogenous heptapeptideHigh, comparable to or slightly lower than Angiotensin II
Losartan Non-peptide AT₁ receptor antagonistHigh

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound and its analogs.

Solid-Phase Peptide Synthesis of this compound

This protocol describes a general method for synthesizing this compound (Norvaline-Valine-Tyrosine-Isoleucine-Histidine-Proline-Phenylalanine) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

  • Resin: Wang resin or similar, pre-loaded with Fmoc-L-Phenylalanine.

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt for His, tBu for Tyr).

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).

  • Cleavage and Deprotection Cocktail: A mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

Workflow:

  • Resin Swelling: Swell the Fmoc-Phe-resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF and DCM (Dichloromethane).

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with HBTU/HATU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Pro, His, Ile, Tyr, Val, Nva).

  • Final Deprotection: Remove the N-terminal Fmoc group from the completed peptide chain.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

In Vivo Rat Pressor Assay

This assay measures the effect of this compound on the blood pressure of anesthetized rats.

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Anesthesia: Urethane (1.2-1.5 g/kg, i.p.) or a similar anesthetic.

  • Surgical Preparation:

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate a carotid artery and connect to a pressure transducer to monitor blood pressure.

    • Cannulate a jugular vein for intravenous administration of test compounds.

  • Procedure:

    • Allow the animal to stabilize after surgery until a steady baseline blood pressure is achieved.

    • Administer a bolus injection of a vehicle control (e.g., saline) to establish the baseline response.

    • Administer increasing doses of a reference standard (e.g., Angiotensin II) to generate a dose-response curve.

    • Administer increasing doses of this compound.

    • Record the change in mean arterial pressure (MAP) from baseline for each dose.

  • Data Analysis: Plot the change in MAP against the log of the dose for both Angiotensin II and this compound to determine the relative pressor potency.

In Vitro Aldosterone (B195564) Secretion Assay

This assay measures the ability of this compound to stimulate aldosterone secretion from adrenal cortical cells.

  • Cell Culture: Use a primary culture of bovine or rat adrenal zona glomerulosa cells or a suitable cell line (e.g., H295R).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Wash the cells with a serum-free medium.

    • Incubate the cells with various concentrations of this compound, Angiotensin II (positive control), and a vehicle control for a defined period (e.g., 2-4 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of aldosterone in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Plot the aldosterone concentration against the log of the agonist concentration to generate dose-response curves and determine the EC₅₀ values.

Mandatory Visualization

Signaling Pathway of Angiotensin II Analogs

The diagram below illustrates the primary signaling pathway activated by Angiotensin II and its analogs, such as this compound, through the Angiotensin II Type 1 (AT₁) receptor, leading to vasoconstriction.

Angiotensin_II_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ang_Analog This compound / Ang II AT1R AT₁ Receptor Ang_Analog->AT1R Binds to Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Produces IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 Produces PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Contraction Smooth Muscle Contraction (Vasoconstriction) PKC->Contraction Contributes to Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->Contraction Leads to Pressor_Assay_Workflow Start Start Anesthetize Anesthetize Rat Start->Anesthetize Cannulate Surgical Cannulation (Trachea, Carotid Artery, Jugular Vein) Anesthetize->Cannulate Stabilize Stabilize Animal & Establish Baseline BP Cannulate->Stabilize Vehicle Administer Vehicle Control Stabilize->Vehicle AngII_Dose Administer Angiotensin II (Dose-Response) Vehicle->AngII_Dose Nva_Dose Administer this compound (Dose-Response) AngII_Dose->Nva_Dose Record Record Blood Pressure Changes Nva_Dose->Record Analyze Analyze Data & Determine Relative Potency Record->Analyze End End Analyze->End

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